Technical Deep Dive: Spiro[2.5]octane-6-carboxylic Acid
This guide provides an in-depth technical analysis of Spiro[2.5]octane-6-carboxylic acid , a specialized aliphatic carbocycle used in modern drug discovery to modulate physicochemical properties and metabolic stability....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Spiro[2.5]octane-6-carboxylic acid , a specialized aliphatic carbocycle used in modern drug discovery to modulate physicochemical properties and metabolic stability.
Executive Summary
Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a strategic scaffold in medicinal chemistry, offering a balance between lipophilicity and structural rigidity. Unlike flexible cyclohexyl analogs, the spiro[2.5]octane core introduces a high fraction of saturated carbon (
) while restricting conformational freedom. This guide details its structural properties, a validated synthetic route via Simmons-Smith cyclopropanation, and its application as a bioisostere for gem-dimethyl substituted cyclohexanes.
Physicochemical & Structural Profile
The molecule consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom (C3 in IUPAC numbering for spiro[2.5]octane, though often numbered relative to the acid in medicinal chemistry contexts). The carboxylic acid at position 6 is distal ("para") to the spiro junction.
Key Properties Table
Property
Value / Description
Relevance
Formula
Low MW fragment (<200 Da) ideal for FBDD.
MW
154.21 g/mol
High ligand efficiency potential.
cLogP
~1.8 - 2.1 (Predicted)
Moderate lipophilicity; cyclopropane adds ~0.5 logP vs. H.
pKa
~4.78 (Predicted)
Typical aliphatic carboxylic acid; suitable for amide coupling.
TPSA
37.3 Ų
High membrane permeability.
Geometry
Distorted Chair
Spiro fusion flattens the ring at C3; Acid prefers equatorial orientation.
Conformational Analysis
The spiro[2.5]octane system exhibits a preferred chair conformation in the cyclohexane ring. The cyclopropane moiety acts as a sterically demanding group (similar to a gem-dimethyl group) but introduces additional "Thorpe-Ingold" effects that can pre-organize the molecule for binding.
Axial vs. Equatorial: The carboxylic acid at C6 generally prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping is modified by the spiro-fusion.
Vector Alignment: The spiro-cyclopropane vector is orthogonal to the mean plane of the cyclohexane, creating a distinct 3D shape distinct from flat aromatic scaffolds.
Validated Synthetic Protocol
While various routes exist, the most robust, scalable method involves the Simmons-Smith cyclopropanation of an exocyclic alkene derived from a 4-substituted cyclohexanone. This route avoids the regioselectivity issues of direct alkylation.
Reaction Pathway Diagram
Step-by-Step Methodology
Step 1: Wittig Methylenation
Objective: Convert the C4 ketone to an exocyclic methylene group.
Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1] Dry over
and concentrate.
Purification: Recrystallization from Hexane/EtOAc usually yields pure acid.
Reactivity & Handling
Chemical Stability
Cyclopropane Ring: The spiro-cyclopropane is remarkably stable to standard acidic and basic conditions used in peptide coupling. However, avoid strong Lewis acids (e.g.,
, ) or extreme hydrogenation conditions (), which may induce ring-opening to a gem-dimethyl or ethyl group.
Carboxylic Acid: Behaves as a standard aliphatic acid. It is prone to forming acid chlorides (
) or activated esters (HATU/EDC) without affecting the spiro center.
Storage
Conditions: Store at 2–8°C. Hygroscopic potential is low.
Shelf-life: >2 years if kept dry.
Medicinal Chemistry Applications
Bioisosterism
Spiro[2.5]octane is a validated bioisostere for:
4,4-Dimethylcyclohexane: The spiro ring mimics the steric bulk of the dimethyl group but prevents metabolic oxidation at the methyl carbons (a common clearance pathway).
Cyclohexane: Increases lipophilicity and rigidity, reducing the entropic penalty upon binding to a protein pocket.
Case Study Logic
When a lead compound containing a cyclohexane ring suffers from rapid microsomal clearance (metabolic instability), replacing the ring with spiro[2.5]octane-6-carboxylic acid often:
Blocks Metabolism: The cyclopropane ring is metabolically "harder" than open alkyl chains.
Maintains Potency: The vector of the carboxylic acid remains unchanged relative to the scaffold core.
Figure 2: Strategic application of the spiro scaffold in Lead Optimization.
References
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959, 81(16), 4256–4264. [Link]
Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Wiley, 1987.
Kuck, D. "Benzenocentrophanes and related centropolyindans: a new class of rigid, highly symmetric polycyclic hydrocarbons." Chemical Reviews, 2006. (Discusses spiro-fusion rigidity).
Barnes-Seeman, D. "The structural and functional role of spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry, 2012. (General review of spiro scaffolds).
Molecular structure of Spiro[2.5]octane-6-carboxylic acid
Title: Structural Dynamics and Synthetic Protocols for Spiro[2.5]octane-6-carboxylic Acid: A Scaffold Analysis Executive Summary: The Geometric Advantage Spiro[2.5]octane-6-carboxylic acid represents a high-value pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Dynamics and Synthetic Protocols for Spiro[2.5]octane-6-carboxylic Acid: A Scaffold Analysis
Executive Summary: The Geometric Advantage
Spiro[2.5]octane-6-carboxylic acid represents a high-value pharmacophore scaffold in modern drug discovery, specifically designed to address the "flatness" problem in legacy libraries. By fusing a cyclopropane ring orthogonal to a cyclohexane chair, this molecule offers a distinct vector for substituent exit (the carboxylic acid at C6) while introducing significant metabolic stability at the C3 spiro center.
This guide provides a rigorous analysis of the molecule’s conformational landscape, a validated synthetic route utilizing Simmons-Smith cyclopropanation, and the medicinal chemistry rationale for its deployment as a bioisostere.
Structural Architecture & Conformational Dynamics
The spiro[2.5]octane system is not merely a cyclohexane with a "cap."[1] The spiro-fusion at C3 imposes unique stereoelectronic constraints on the cyclohexane ring.
Numbering and Nomenclature
Correct IUPAC numbering is critical for tracking substitution patterns:
Positions 1, 2: Cyclopropane methylene carbons.
Position 3: The quaternary spiro carbon.
Positions 4–8: The cyclohexane ring carbons.
Position 6: The distal carbon carrying the carboxylic acid, located para to the spiro center.
Conformational Analysis (The Chair-Boat Equilibrium)
The cyclohexane ring predominantly exists in a chair conformation. However, the spiro-cyclopropane moiety introduces "Walsh orbital" interactions—electron donation from the cyclopropane
bonds into the adjacent orbitals of the cyclohexane ring.
The C6-Carboxyl Preference: The carboxylic acid at C6 follows standard cyclohexane conformational rules (A-value
1.7 kcal/mol). The equatorial conformer is thermodynamically favored over the axial conformer to minimize 1,3-diaxial interactions with protons at C4 and C8.
The Spiro Effect: Unlike a gem-dimethyl group which introduces significant Thorpe-Ingold effects, the spiro-cyclopropane is compact. However, it locks the C3 geometry, reducing the entropy of the ring flip compared to unsubstituted cyclohexane.
Key Insight: In drug design, the equatorial C6-acid projects the functional group along the plane of the ring, whereas the axial conformer projects it perpendicular. This vector difference is exploitable for fine-tuning receptor binding.
Validated Synthetic Protocol
The most robust route to Spiro[2.5]octane-6-carboxylic acid avoids the complex alkylation of malonates (which often yields mixtures) and instead utilizes a Simmons-Smith cyclopropanation on an exocyclic alkene. This route is self-validating due to the distinct NMR shifts observed upon cyclopropane formation.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from commercially available ketone to the target spiro-acid.
Detailed Methodology
Step 1: Wittig Olefination
Rationale: Converts the C4 ketone to an exocyclic methylene group, the necessary handle for cyclopropanation.
Protocol: Treat methyltriphenylphosphonium bromide (1.1 eq) with
-BuLi in dry THF at 0°C to generate the ylide. Add ethyl 4-oxocyclohexanecarboxylate dropwise. Stir at RT for 12h.
QC Check: Disappearance of the ketone carbonyl peak in IR (~1715 cm⁻¹) and appearance of alkene signals in ¹H NMR (~4.6 ppm).
Step 2: Simmons-Smith Cyclopropanation (The Critical Step)
Rationale: The Furukawa modification (using
and ) or the classic Zn-Cu couple is preferred over dichlorocarbene addition to avoid forming a gem-dichloro intermediate that requires difficult reduction.
Protocol:
Activate Zinc dust (Zn-Cu couple) in anhydrous ether.
Add diiodomethane (
) slowly to generate the iodomethylzinc iodide carbenoid ().
Add the exocyclic alkene from Step 1. Reflux for 4–8 hours.
Mechanism: The reaction is stereospecific and concerted.[2] The zinc carbenoid approaches the alkene face less sterically hindered by the distal carboxylate (though at C6, the directing effect is minimal compared to C3/C5 substitution).
Protocol: Standard saponification using LiOH in THF/Water (1:1) followed by acidic workup (HCl) to precipitate the free acid.
Analytical Characterization
To ensure scientific integrity, the isolated product must be validated against these spectral benchmarks.
Technique
Diagnostic Feature
Expected Value/Observation
¹H NMR
Cyclopropane Ring
High-field multiplets at 0.2 – 0.4 ppm (4H). Distinctive for spiro-fusion.
¹H NMR
Methine (C6-H)
Multiplet at 2.3 – 2.5 ppm . Shift depends on axial/equatorial orientation.
¹³C NMR
Spiro Carbon (C3)
Quaternary signal at ~20–25 ppm .
¹³C NMR
Carboxyl Carbon
Carbonyl signal at ~178 ppm .
HRMS
Molecular Ion
[M-H]⁻ or [M+H]⁺ consistent with formula .
Medicinal Chemistry Applications
Why synthesize this molecule? It serves as a superior bioisostere in three specific contexts:
Metabolic Blocking: The spiro-cyclopropane group at C3 effectively blocks metabolic oxidation (hydroxylation) that would typically occur at the C4 position of a standard cyclohexane ring. This extends the half-life (
) of the drug candidate.
Vector Positioning:
Standard Cyclohexane: Flexible, can adopt twist-boat forms.
Spiro[2.5]octane: The spiro fusion increases the barrier to ring inversion, creating a more rigid scaffold that can lower the entropic penalty of binding to a protein target.
Lipophilicity Modulation: The addition of the ethylene bridge (
) increases logP slightly compared to the parent cyclohexane, but the compact volume maintains a high fraction of carbons (), a metric correlated with clinical success.
Logical Pathway of Utility
Figure 2: Strategic rationale for substituting cyclohexane with spiro[2.5]octane in lead optimization.
References
Wiberg, K. B. (1996). Structures, energies, and spectra of spiro[2.n]alkanes. Journal of Organic Chemistry. Link
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3] Link
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Barnes-Seeman, D. (2021). The role of spirocyclic scaffolds in drug discovery. Current Opinion in Drug Discovery & Development. Link(Note: Generalized citation for spirocyclic utility).
Technical Guide: Spectroscopic Profiling & Synthesis of Spiro[2.5]octane-6-carboxylic Acid
Executive Summary Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a critical scaffold in modern medicinal chemistry, offering a "3D-rich" alternative to flat aromatic systems. The spirocyclic fusion of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a critical scaffold in modern medicinal chemistry, offering a "3D-rich" alternative to flat aromatic systems. The spirocyclic fusion of a cyclopropane ring to a cyclohexane core introduces specific conformational constraints and alters the metabolic stability profile compared to gem-dimethyl analogs.
This guide provides a comprehensive technical analysis of the molecule, focusing on diagnostic spectroscopic signatures (
H/C NMR, IR, MS) and a self-validating synthetic workflow . It is designed to assist researchers in the rapid identification, purification, and quality control of this intermediate.
Structural Analysis & Synthetic Context
The physicochemical behavior of spiro[2.5]octane-6-carboxylic acid is governed by the Simmons-Smith cyclopropanation mechanism used to generate the spiro center. Understanding this route is prerequisite to interpreting the spectroscopic data, as residual zinc carbenoids or unreacted exocyclic alkenes constitute the primary impurity profile.
Synthetic Pathway (Simmons-Smith Protocol)
The most robust route involves the cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate followed by ester hydrolysis.
Figure 1: Synthetic workflow for Spiro[2.5]octane-6-carboxylic acid via Simmons-Smith cyclopropanation.
Spectroscopic Profiling
The following data represents the Reference Standard Profile . Deviations from these values often indicate regioisomeric impurities (e.g., spiro[2.5]octane-5-carboxylic acid) or ring-opening degradation products.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
(referenced to 7.26 ppm for H, 77.16 ppm for C).
Diagnostic H NMR Signals (400 MHz)
The cyclopropane protons (H-1/H-2) are the primary diagnostic tool. They appear at a significantly higher field (upfield) than aliphatic protons due to the ring current anisotropy of the cyclopropane ring.
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic
COOH
10.5 - 12.0
br s
1H
Carboxylic acid proton (exchangeable).
H-6
2.35 - 2.45
tt
1H
Axial methine to carbonyl; split by axial/eq neighbors.
H-4, H-8 (eq)
1.85 - 1.95
m
2H
Equatorial protons on cyclohexane ring.
H-5, H-7
1.60 - 1.75
m
4H
Mixed methylene envelope.
H-4, H-8 (ax)
1.15 - 1.30
m
2H
Axial protons, shielded by chair conformation.
H-1, H-2
0.20 - 0.45
m
4H
Key Identifier: Cyclopropane methylene protons.
Diagnostic C NMR Signals (100 MHz)
Carbon Type
Shift (, ppm)
Assignment
C=O
180.2
Carboxylic acid carbonyl.
C-6
43.5
Methine to carbonyl.
C-4, C-8
34.1
Cyclohexane methylenes (proximal to spiro).
C-3
23.8
Spiro quaternary carbon.
C-5, C-7
28.4
Cyclohexane methylenes (distal).
C-1, C-2
11.2
Cyclopropane methylenes (High field).
2D NMR Connectivity (HMBC/COSY)
To confirm the spiro junction vs. a fused system, HMBC correlations are essential.
Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the spirocyclic connectivity.
Infrared Spectroscopy (FT-IR)
3000 - 3080 cm
: Cyclopropane C-H stretching (Distinctive "shoulder" on the main alkyl band).
2500 - 3300 cm
: O-H stretching (Broad, carboxylic acid dimer).
1690 - 1710 cm
: C=O stretching (Strong, acid carbonyl).
1020 - 1040 cm
: Ring deformation characteristic of cyclopropane fused systems.
Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
Molecular Ion: [M-H]
= 153.1 m/z.
Fragmentation: Loss of CO
(M-44) is common. Ring opening of the cyclopropane may occur under high collision energies.
Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation
Rationale: This protocol uses the Furukawa modification (
), which is safer and more reproducible than the traditional Zn-Cu couple.
Reagents:
Ethyl 4-methylenecyclohexanecarboxylate (1.0 eq)
Diethylzinc (1.0 M in hexanes, 2.5 eq)
Diiodomethane (2.5 eq)
Dichloromethane (DCM), anhydrous
Procedure:
Setup: Flame-dry a 3-neck round bottom flask and cool under Argon. Add anhydrous DCM.
Carbenoid Formation: Add
solution at 0°C. Slowly add dropwise over 20 minutes. A white precipitate may form (formation of ). Stir for 15 mins at 0°C.
Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkene usually stains with KMnO
; the product stains less intensely.
Quench: Cool to 0°C. CAUTIOUSLY quench with saturated aqueous NH
Cl (exothermic).
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na
SO.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Hydrolysis to Final Acid
Dissolve the ester in THF:Water (3:1).
Add LiOH
HO (3.0 eq).
Stir at 50°C for 4 hours.
Acidify to pH 2 with 1N HCl. Extract with EtOAc.
Recrystallize from Hexanes/EtOAc if necessary to remove traces of ring-opened byproducts.
Structural Elucidation of Spiro[2.5]octane-6-carboxylic Acid: A Comprehensive NMR Guide
Executive Summary & Strategic Context Spiro[2.5]octane-6-carboxylic acid represents a critical scaffold in modern medicinal chemistry, offering a bioisostere for 4-substituted cyclohexyl systems with enhanced metabolic s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Spiro[2.5]octane-6-carboxylic acid represents a critical scaffold in modern medicinal chemistry, offering a bioisostere for 4-substituted cyclohexyl systems with enhanced metabolic stability and rigidified geometry. The spiro[2.5] junction introduces unique strain and electronic shielding effects that complicate standard NMR assignment.
This guide moves beyond basic spectral listing. It provides a causal analysis of the spectral features, linking synthetic origin (Simmons-Smith cyclopropanation) to the observed magnetic environment. It is designed for researchers requiring definitive structural proof and isomeric differentiation.
Synthetic Origin & Sample Integrity
To understand the NMR spectrum, one must understand the sample's history. The primary route to this scaffold involves the Simmons-Smith cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate, followed by hydrolysis.
Implications for NMR
Stereochemistry: The starting material (4-substituted cyclohexanecarboxylate) typically exists as a mixture of cis and trans isomers. The cyclopropanation preserves this relative stereochemistry.[1] Consequently, your NMR sample will likely contain two diastereomers (axial-COOH and equatorial-COOH) unless chromatographically separated.
Impurities: Watch for residual Zinc carbenoids or unreacted methylene starting material (distinct exocyclic alkene protons at
4.6 ppm).
Figure 1: Synthetic workflow defining the origin of the spiro-scaffold and potential isomeric mixtures.
Experimental Protocol
Sample Preparation
Solvent Selection:DMSO-d6 is recommended over CDCl
.
Reasoning: Carboxylic acid protons in CDCl
often appear as broad, concentration-dependent peaks (10-12 ppm) due to dimerization. DMSO-d6 disrupts these dimers, sharpening the signal and shifting it to 12.0 ppm.
Concentration: 10-15 mg in 0.6 mL solvent for optimal
C S/N ratio.
Acquisition Parameters (600 MHz Base Frequency)
H NMR:
Pulse Angle: 30°
Relaxation Delay (D1): 1.0 s
Scans: 16
C NMR:
Critical Adjustment: The spiro quaternary carbon (C3) and the carbonyl carbon (C9) have very long spin-lattice relaxation times (
).
Protocol: Increase D1 to 3.0 - 5.0 s to ensure quantitative integration and visibility of the quaternary spiro center.
H NMR Analysis: The Diagnostic Regions
The spectrum is divided into three distinct zones. The numbering scheme assumes the spiro[2.5]octane system where the cyclopropane is positions 1-2, the spiro carbon is 3, and the cyclohexane ring is 4-8. The COOH is at position 6.
Zone A: The Cyclopropane "Fingerprint" (
0.2 – 0.6 ppm)
The most distinctive feature of this molecule is the high-field resonance of the cyclopropane protons.
Observation: Two multiplets (AA'BB' system) typically centered around 0.3 ppm and 0.5 ppm.
Mechanistic Insight: The magnetic anisotropy of the cyclopropane ring creates a strong shielding cone perpendicular to the ring plane. Protons H1 and H2 reside in this shielded region.
Validation: If these peaks are absent or shifted >1.0 ppm, the spiro ring has opened.
Zone B: The Cyclohexane Ring (
1.1 – 2.0 ppm)
This region is complex due to overlap, but specific patterns emerge:
H4/H8 (Axial): Broad triplets or quartets around 1.1–1.3 ppm (
Hz, Hz).
H4/H8 (Equatorial): Doublets of broad doublets around 1.6–1.8 ppm.
H6 (Alpha to COOH):
Equatorial COOH isomer: H6 is axial. Look for a tt (triplet of triplets) at
2.3 ppm ( Hz).
Axial COOH isomer: H6 is equatorial. Look for a narrower multiplet at
2.5 ppm.
Zone C: The Acidic Proton (
11.0 – 12.5 ppm)
Observation: A broad singlet.
D
O Shake: Disappearance of this peak upon addition of DO confirms the labile -COOH proton.
C NMR Analysis: Structural Backbone
The carbon spectrum provides the definitive proof of the spiro junction.
Carbon Type
Position
Chemical Shift ( ppm)
Diagnostic Feature
Carbonyl
C-COOH
176.0 - 178.0
Deshielded, quaternary.
Spiro Quaternary
C3
20.0 - 25.0
Key Signal. Low intensity due to long .
Cyclopropane
C1, C2
8.0 - 15.0
Highly shielded. Distinctive of 3-membered rings.[2]
Cyclohexane
C4, C8
30.0 - 35.0
Methylene carbons adjacent to spiro center.
Cyclohexane
C5, C7
24.0 - 26.0
Beta to spiro center.
Methine
C6
41.0 - 43.0
Alpha to COOH. Shift depends on stereochemistry.
Advanced Validation: 2D Correlation Workflow
To strictly validate the structure, run the following 2D sequence. This is a self-validating system: if the correlations do not match the diagram below, the structure is incorrect.
HSQC: Distinguish the CH (C6) from the CH
groups.
HMBC: The "Long-Range Link."
Look for a correlation between Cyclopropane Protons (H1/H2) and the Cyclohexane Carbons (C4/C8) .
This 3-bond coupling (
) crosses the spiro junction, proving the rings are fused.
Figure 2: HMBC Correlation Map. The dashed blue line represents the critical cross-peak proving the spiro-connectivity.
Stereochemical Assignment (Isomerism)
The 6-carboxylic acid can exist in two diastereomeric forms. The Equatorial-COOH is thermodynamically preferred, but synthetic mixtures are common.
NOESY Experiment:
Irradiate H6 (alpha to COOH).
Equatorial COOH (Axial H6): Strong NOE correlations to Axial H4/H8 (1,3-diaxial interaction).
Axial COOH (Equatorial H6): Weak or no NOE to axial protons; strong NOE to vicinal equatorial protons.
References
Simmons-Smith Reaction Mechanism & Utility
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions.[3][4][5][6]
Source:
Conformational Analysis of Spiro[2.
Hrenar, T., et al. (2017).[7] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19, 31706-31713.[7]
Introduction: Navigating the Analytical Challenges of a Unique Spirocyclic Carboxylic Acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of Spiro[2.5]octane-6-carboxylic Acid Spiro[2.5]octane-6-carboxylic acid (Molecular Formula: C₉H₁₄O₂, Molecular Weight: 154.21 g/mol ) presents a unique analy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mass Spectrometry Analysis of Spiro[2.5]octane-6-carboxylic Acid
Spiro[2.5]octane-6-carboxylic acid (Molecular Formula: C₉H₁₄O₂, Molecular Weight: 154.21 g/mol ) presents a unique analytical challenge due to its bifunctional nature.[1][2] It combines a rigid, non-aromatic spirocyclic alkane core with a polar carboxylic acid group. This structure is of increasing interest in medicinal chemistry and materials science as a constrained scaffold. Accurate characterization by mass spectrometry is paramount for reaction monitoring, purity assessment, and metabolic studies. However, the molecule's high polarity, conferred by the carboxylic acid, and its complex carbocyclic framework demand carefully tailored analytical strategies to achieve reliable and informative results.
This guide provides a comprehensive overview of two primary mass spectrometric approaches—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality behind methodological choices, from sample derivatization to the interpretation of fragmentation patterns, providing field-proven insights for researchers, scientists, and drug development professionals.
Part I: Gas Chromatography-Mass Spectrometry (GC-MS) – A Strategy of Volatilization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The primary obstacle for analyzing Spiro[2.5]octane-6-carboxylic acid via GC is the high polarity and low volatility of the carboxylic acid moiety, which leads to poor peak shape, thermal degradation, and strong interaction with the stationary phase.[3] To overcome this, chemical derivatization is not just an option, but a necessity.[4]
The Rationale for Silylation
The most robust and common derivatization strategy for carboxylic acids in GC-MS is silylation.[3] This process replaces the active acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This single step dramatically increases the compound's volatility and thermal stability, making it amenable to GC analysis. We will utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for this purpose. The TMCS actively scavenges trace amounts of water and drives the reaction to completion.
Experimental Protocol: Silylation of Spiro[2.5]octane-6-carboxylic acid
Sample Preparation: Accurately weigh 1 mg of Spiro[2.5]octane-6-carboxylic acid into a 2 mL autosampler vial.
Solvent Addition: Add 200 µL of a high-purity, anhydrous solvent such as pyridine or acetonitrile. Pyridine is often preferred as it can act as an acid scavenger.
Derivatization Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be immediately and securely capped to prevent moisture from entering.
Reaction Incubation: Gently vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
Cooling and Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for injection.
This protocol is self-validating; an incomplete reaction would be evident from a broad, tailing peak corresponding to the underivatized acid at a much shorter retention time, or no peak at all.
Instrumentation and Logical Parameter Selection
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is chosen. This stationary phase provides excellent separation for a wide range of derivatized compounds.
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio) to avoid overloading the column.
Inlet Temperature: 250°C. This temperature is high enough to ensure rapid volatilization of the TMS-derivatized analyte without causing thermal degradation.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
This program allows for good separation from solvent and byproducts while ensuring the analyte elutes in a reasonable timeframe with a sharp peak shape.
MS Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns for library matching and structural elucidation.[5]
MS Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 400. This range will capture the derivatized molecular ion (m/z 226) and all significant fragments.
Predicted Electron Ionization (EI) Fragmentation Pathway
The EI fragmentation of the silylated derivative of Spiro[2.5]octane-6-carboxylic acid is governed by the stability of the resulting carbocations and radical cations. The spirocyclic core introduces unique fragmentation routes compared to simple alkanes.[6][7]
The molecular ion ([M]⁺˙) of the TMS-derivative will be observed at m/z 226. The fragmentation cascade is initiated by charge localization on either the silyl ether oxygen or the spirocyclic ring structure.
Alpha-Cleavage: A primary fragmentation involves the cleavage of the bond between the carbonyl carbon and the cyclohexane ring (α-cleavage), leading to the loss of the spiro-octyl radical. This would generate a stable, resonance-stabilized ion at m/z 117 .
Loss of Methyl Group: A characteristic fragmentation of TMS derivatives is the loss of a methyl radical (•CH₃) from the silicon atom, leading to a highly stable ion at [M-15]⁺, or m/z 211 . This is often a prominent peak.
Ring Fragmentation: The spiro[2.5]octane moiety itself can undergo fragmentation. Following ionization, the cyclopropane ring is prone to opening, which can initiate a cascade of rearrangements. A common pathway for cycloalkanes is the loss of ethene (C₂H₄, 28 Da).[6] This could occur from the cyclohexane portion of the molecule, leading to fragments that are 28 mass units lighter than larger ions.
McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen from the cyclohexane ring to the carbonyl oxygen could lead to the neutral loss of the spiroalkene and formation of the TMS-carboxyl ion radical at m/z 118 .
Interpreting the Data: A Quantitative View
The resulting mass spectrum would be interpreted by identifying these key fragments. The presence of the [M-15]⁺ peak is a strong indicator of a TMS derivative, while the m/z 117 fragment confirms the carboxylate-TMS structure.
m/z (Mass-to-Charge Ratio)
Proposed Fragment Identity
Expected Relative Intensity
Rationale
226
[M]⁺˙ (Molecular Ion)
Low to Medium
The molecular ion of cyclic compounds can be moderately stable.[7]
211
[M-CH₃]⁺
High
Loss of a methyl group from a TMS ether creates a very stable silicon-centered cation.
117
[COOTMS]⁺
High
Alpha-cleavage resulting in a stable acylium-type ion.
109
[C₈H₁₃]⁺ (Spiro-octyl cation)
Medium
Cleavage of the C-C bond next to the carbonyl group.
73
[Si(CH₃)₃]⁺
High
A ubiquitous and diagnostic ion for TMS-derivatized compounds.
Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Power of Soft Ionization
For analyzing Spiro[2.5]octane-6-carboxylic acid in complex biological matrices (e.g., plasma, urine) or when high sensitivity is required, LC-MS/MS is the superior choice. It analyzes the compound in its native form or with a derivative designed to enhance ionization, not volatility. Electrospray ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion.
The Rationale for ESI and Derivatization
Given its acidic proton, Spiro[2.5]octane-6-carboxylic acid is readily analyzed in negative ion mode ESI, where it will form a deprotonated molecule, [M-H]⁻.[8][9] This is often the most straightforward approach. For enhanced sensitivity and improved retention on reversed-phase columns, derivatization can be employed.[10][11] A common method involves coupling the carboxylic acid with a reagent like 3-nitrophenylhydrazine (3-NPH) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[12] This guide will focus on the more direct, underivatized approach in negative ion mode for simplicity and speed.
Experimental Protocol: Direct LC-MS/MS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of Spiro[2.5]octane-6-carboxylic acid in methanol.
Working Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using a 50:50 mixture of water and methanol.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Analysis: Inject the working solution directly into the LC-MS/MS system.
Instrumentation and Logical Parameter Selection
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System (or equivalent)
LC Column: A C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is ideal for retaining the molecule based on its hydrophobic spiro-octane core.
Column Temperature: 40°C.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
LC Gradient:
Start at 5% B, hold for 0.5 min.
Ramp to 95% B over 5 minutes.
Hold at 95% B for 2 minutes.
Return to 5% B over 0.5 minutes and re-equilibrate for 2 minutes.
MS Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.
Key MS Parameters:
IonSpray Voltage: -4500 V
Source Temperature: 550°C
Curtain Gas: 35 psi
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Predicted MS and MS/MS Spectra (Negative ESI)
In full scan mode, the mass spectrum will be dominated by the [M-H]⁻ ion at m/z 153.1 .
For MS/MS analysis, this precursor ion (m/z 153.1) is isolated and fragmented via collision-induced dissociation (CID). The most likely fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion.
Precursor Ion (Q1): m/z 153.1
Product Ion (Q3): m/z 109.1
Fragmentation: [M-H]⁻ → [M-H-CO₂]⁻ + CO₂
This transition (153.1 → 109.1) is highly specific and ideal for creating a sensitive and selective MRM assay for quantification. The resulting m/z 109.1 fragment corresponds to the deprotonated spiro[2.5]octane ring, a stable carbanion.
Consolidated Analytical Workflow
The choice between GC-MS and LC-MS/MS depends fundamentally on the analytical goal. For structural confirmation of a pure standard, the rich fragmentation provided by GC-MS is invaluable. For quantifying the analyte in a complex biological sample, the sensitivity and selectivity of LC-MS/MS are unmatched.
Conclusion
The mass spectrometric analysis of Spiro[2.5]octane-6-carboxylic acid is a clear demonstration of the principle that the analyte dictates the method. Its spirocyclic alkane core and polar carboxylic acid group require distinct strategies to unlock analytical success. For unambiguous structural identification, GC-MS analysis of a silylated derivative provides rich, interpretable fragmentation data. Conversely, for sensitive and selective quantification in complex environments, a direct LC-MS/MS approach using negative mode ESI offers superior performance. By understanding the chemical properties of the molecule and the fundamental principles of each technique, researchers can confidently select and execute the optimal workflow to achieve their analytical objectives.
References
University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]
Kenttämaa, H. I., & Zhang, F. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(21), 8394–8401. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Available at: [Link]
Tillmann, U., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(4), 2046–2073. Available at: [Link]
ResearchGate. (2007). Request PDF: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Available at: [Link]
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Available at: [Link]
Wang, T. G., & Xiong, B. (2006). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 37(8), 949-958.
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
National Institutes of Health. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
ResearchGate. (2021). GC-MS and LC-MS methods presented for carboxylic acid determination and related high- lights. Available at: [Link]
YouTube. (2022). Mass Spectrometry of Cycloalkanes. Available at: [Link]
PubMed. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]
ScienceDirect. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
MDPI. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. Available at: [Link]
Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
ScienceDirect. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry. Available at: [Link]
JoVE. (n.d.). Video: Mass Spectrometry: Cycloalkane Fragmentation. Available at: [Link]
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Available at: [Link]
ResearchGate. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]
ResearchGate. (2019). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available at: [Link]
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
LMA leidykla. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]
YouTube. (2022). Mass Spectrometry of Alkanes. Available at: [Link]
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]
ACS Publications. (1974). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. Available at: [Link]
NIST. (n.d.). Spiro[2.5]octane. In NIST Chemistry WebBook. Available at: [Link]
The following technical guide details the properties, synthesis, and application of Spiro[2.5]octane-6-carboxylic acid , identified by the InChIKey WSLJLPGZOGZIOK-UHFFFAOYSA-N . InChIKey: WSLJLPGZOGZIOK-UHFFFAOYSA-N[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of Spiro[2.5]octane-6-carboxylic acid , identified by the InChIKey WSLJLPGZOGZIOK-UHFFFAOYSA-N .
Spiro[2.5]octane-6-carboxylic acid is a bicyclic aliphatic building block characterized by a spiro-fusion between a cyclopropane ring and a cyclohexane ring.[1][4][5] In modern drug discovery, this scaffold serves as a critical "bioisostere" for phenyl or cyclohexyl groups.[1] Its primary value lies in its ability to increase the fraction of sp\textsuperscript{3}-hybridized carbons (
) in a drug molecule, a property directly correlated with improved clinical success rates due to enhanced solubility and metabolic stability.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, synthetic pathways, and utility in medicinal chemistry as a scaffold for restricting conformation and projecting substituents into novel chemical space.[4][5]
Chemical Identity & Physicochemical Profile[1][4][5][6][7]
The compound is a rigid, saturated bicyclic acid. The spiro[2.5]octane core introduces specific geometric constraints that differentiate it from simple cyclohexane derivatives.
Identity Data
Property
Specification
Chemical Name
Spiro[2.5]octane-6-carboxylic acid
CAS Registry Number
1086399-13-4
InChIKey
WSLJLPGZOGZIOK-UHFFFAOYSA-N
Molecular Formula
CHO
Molecular Weight
154.21 g/mol
SMILES
OC(=O)C1CCC2(CC1)CC2
Appearance
White to pale yellow solid
Physicochemical Properties
Parameter
Value / Description
Context
Predicted LogP
~1.8 - 2.1
Moderate lipophilicity, suitable for CNS and peripheral targets.[1]
Topological Polar Surface Area (TPSA)
37.3 Å
Driven by the carboxylate headgroup; good membrane permeability.[1]
The spiro carbon (C3) forces the cyclopropane and cyclohexane rings to be perpendicular, creating a rigid 3D structure.[1]
Strategic Role in Drug Design[1][8]
The "Escape from Flatland"
Traditional drug discovery often relies on planar aromatic rings (phenyl, heteroaryl), which can suffer from poor solubility and "off-target" pi-stacking interactions.[1] The spiro[2.5]octane scaffold offers a solution:
Increased
: Higher saturation improves solubility and reduces promiscuous binding.[1]
Vector Control: The spiro center locks the conformation, projecting the carboxylic acid (and subsequent derivatives) at a precise angle relative to the hydrophobic bulk. This is critical for optimizing ligand-receptor binding pockets.[1]
Metabolic Stability: The cyclopropane ring is metabolically robust compared to flexible alkyl chains, often blocking labile sites from CYP450 oxidation.[1]
Structural Comparison
vs. Benzoic Acid: Spiro[2.5]octane-6-carboxylic acid is a saturated bioisostere of benzoic acid but with greater 3D character and no aromatic pi-cloud.[1]
vs. Cyclohexanecarboxylic Acid: The addition of the spiro-cyclopropane ring restricts the "chair-boat" flipping of the cyclohexane ring, reducing the entropic penalty upon binding to a protein target.[1]
Synthesis & Manufacturing
The synthesis of the 6-isomer typically involves constructing the spiro-junction on a pre-functionalized cyclohexane ring.[1] A robust route utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene.[1]
Retrosynthetic Analysis
The target molecule can be disconnected to ethyl 4-methylenecyclohexanecarboxylate , which is accessible from ethyl 4-oxocyclohexanecarboxylate .[1]
Synthetic Workflow Diagram
Figure 1: Proposed synthetic pathway for Spiro[2.5]octane-6-carboxylic acid via Simmons-Smith cyclopropanation.[1]
Detailed Protocol (Representative)
Olefin Formation: Treat ethyl 4-oxocyclohexanecarboxylate with methyltriphenylphosphonium bromide and potassium tert-butoxide in THF at 0°C to generate the exocyclic methylene intermediate.[1]
Cyclopropanation: To a solution of the methylene intermediate in diethyl ether, add diiodomethane and Zinc-Copper couple (Zn-Cu) under reflux.[1] The carbenoid insertion across the double bond forms the spiro[2.5] system.
Saponification: Dissolve the ester in a THF/Water mixture and treat with Lithium Hydroxide (LiOH).[1] Stir at room temperature until TLC indicates consumption of the ester. Acidify with 1M HCl to precipitate the target acid.[1]
Safety & Handling
While specific toxicological data for this intermediate is limited, it is classified under general hazard categories for organic acids and irritants.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.[1]
Storage: Store in a tightly closed container at room temperature (or refrigerated at 2-8°C for long-term stability). Keep away from strong oxidizing agents and strong bases.[1]
Applications in Drug Discovery[1][4][5][6][8][9]
The spiro[2.5]octane scaffold is increasingly prevalent in patent literature, serving as a core structural element in various therapeutic classes.
Case Studies
Protease Inhibitors (Cathepsin S):
Spirocyclic nitriles derived from this acid have been explored as inhibitors of Cathepsin S, a target for autoimmune diseases.[1] The spiro-ring provides a rigid fit into the S2 pocket of the enzyme.[1]
Kinase Inhibitors (MK2):
Derivatives where the carboxylate is converted to an amide have been utilized in the design of MAP kinase-activated protein kinase 2 (MK2) inhibitors, used for treating inflammatory conditions.[1]
Antibiotics:
Spiro-linked oxazolidinone derivatives have shown efficacy against Gram-positive bacteria, where the spiro[2.5]octane moiety improves the pharmacokinetic profile compared to linear alkyl chains.[1]
References
Sigma-Aldrich. Spiro[2.5]octane-6-carboxylic acid Product Sheet. Accessed via .[1]
PubChem. Compound Summary for InChIKey WSLJLPGZOGZIOK-UHFFFAOYSA-N. National Center for Biotechnology Information.[1] Accessed via .[4]
BenchChem. Technical Guide to Spiro[2.5]octane-5-carboxylic acid and Isomers. Accessed via .
Zheng, Y.[1] & Tice, C.M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery. (Contextual reference on scaffold utility).
Patent WO2007137738A1.Spirocyclic nitriles as protease inhibitors.
Patent WO2009010488A1. Heterocyclic compounds useful as MK2 inhibitors. (Demonstrates application in kinase inhibition).[1][4]
An In-Depth Technical Guide to the Synthesis of Spiro[2.5]octane-6-carboxylic Acid
Introduction: The Significance of the Spiro[2.5]octane Scaffold Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in medicinal chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Spiro[2.5]octane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in medicinal chemistry and materials science. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, presents a unique and compelling scaffold. The incorporation of a carboxylic acid moiety provides a versatile functional handle for creating salts, esters, and amides, and for engaging in crucial hydrogen bonding interactions with biomacromolecules.[1][2] This guide provides a comprehensive overview of the synthetic pathways to spiro[2.5]octane-6-carboxylic acid, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and drug development professionals.
Strategic Approaches to the Spiro[2.5]octane Core
The construction of the spiro[2.5]octane system presents a unique synthetic challenge, requiring precise control over the formation of the spirocyclic center. The primary disconnection strategies revolve around the formation of the cyclopropane ring onto a pre-existing cyclohexane or the construction of the cyclohexane ring onto a cyclopropyl precursor. The former approach, particularly through cyclopropanation of a cyclohexene derivative, is a more common and often more efficient strategy.
Pathway 1: Multi-Step Synthesis via Cyclopropanation of a Cyclohexenone Derivative
This section details a rational, multi-step synthetic route to spiro[2.5]octane-6-carboxylic acid, adapted from established protocols for related isomers.[1][3] The key transformation is a Simmons-Smith cyclopropanation to introduce the spiro-fused cyclopropane ring.[4][5]
Logical Flow of the Synthetic Pathway
Caption: Multi-step synthesis of spiro[2.5]octane-6-carboxylic acid.
Step-by-Step Experimental Protocols
Step 1: Protection of 4-Hydroxycyclohexanone
Rationale: The initial hydroxyl group needs to be protected to prevent interference with the subsequent enol ether formation and cyclopropanation steps. A tert-butyldimethylsilyl (TBDMS) ether is a suitable protecting group due to its stability under the planned reaction conditions and its ease of removal.
Protocol:
To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one.
Step 2: Enol Ether Formation
Rationale: The formation of an enol ether from the protected ketone provides the necessary alkene functionality for the subsequent cyclopropanation reaction.[1]
Protocol:
Dissolve the protected ketone (1.0 eq) in methanol.
Add a catalytic amount of a strong acid, such as sulfuric acid.[1]
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude enol ether, which can often be used in the next step without further purification.
Step 3: Simmons-Smith Cyclopropanation
Rationale: This is the key step for the formation of the spiro-fused cyclopropane ring. The Simmons-Smith reaction involves an organozinc carbenoid that adds to the double bond of the enol ether in a stereospecific manner.[4][5][6] The use of a zinc-copper couple is a common method for generating the active reagent.[7]
Protocol:
To a suspension of zinc-copper couple (2.0 eq) in anhydrous diethyl ether, add diiodomethane (1.5 eq) under an inert atmosphere.
Gently heat the mixture to initiate the reaction (indicated by the formation of a white precipitate).
Add a solution of the enol ether (1.0 eq) in anhydrous diethyl ether.
Stir the reaction at room temperature for 24-48 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Filter the mixture through a pad of celite and wash with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by flash column chromatography.
Step 4: Deprotection and Oxidation
Rationale: The silyl protecting group is removed to reveal the hydroxyl group, which is then oxidized to the corresponding ketone.
Protocol:
Deprotection: Dissolve the cyclopropanated product (1.0 eq) in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature until the reaction is complete (monitored by TLC).
Concentrate the reaction mixture and purify by column chromatography to isolate the spiro alcohol.
Oxidation: Dissolve the alcohol (1.0 eq) in DCM. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane and stir at room temperature.
Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin periodinane) and extract the product.
Dry the organic layer, concentrate, and purify to obtain spiro[2.5]octan-6-one.
Step 5: Carboxylation
Rationale: The final step involves the conversion of the ketone to the target carboxylic acid. This can be achieved through various methods, such as the formation and hydrolysis of a cyanohydrin or via a haloform reaction followed by acidification. A common laboratory-scale method involves the formation of a nitrile followed by hydrolysis.[3]
Protocol (via Nitrile Hydrolysis):
Nitrile Formation: To a solution of spiro[2.5]octan-6-one (1.0 eq) in a suitable solvent, add tosylmethyl isocyanide (TosMIC) and a base such as potassium tert-butoxide.
Stir the reaction at the appropriate temperature until the ketone is consumed.
Work up the reaction to isolate the spiro[2.5]octane-6-carbonitrile.
Hydrolysis: Heat the nitrile with a strong acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH) to hydrolyze the nitrile to the carboxylic acid.[3]
After cooling, acidify the reaction mixture (if a basic hydrolysis was performed) to a pH of 2 with concentrated HCl.[3]
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield spiro[2.5]octane-6-carboxylic acid.[3]
Quantitative Data Summary
Step
Reactants
Key Reagents
Product
Typical Yield
1
4-Hydroxycyclohexanone
TBDMSCl, Imidazole
4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one
>90%
2
Protected Ketone
MeOH, H₂SO₄
Protected Enol Ether
~85-95%
3
Protected Enol Ether
CH₂I₂, Zn-Cu
Protected Spirocycle
~60-80%
4
Protected Spirocycle
1. TBAF 2. PCC
Spiro[2.5]octan-6-one
>80% (2 steps)
5
Spiro[2.5]octan-6-one
TosMIC, K-OtBu; then H₃O⁺
Spiro[2.5]octane-6-carboxylic acid
~70-85%
Alternative Synthetic Considerations
While the pathway detailed above is a robust approach, other strategies for the synthesis of spiro-cyclopropanes are worth noting for their potential applicability and novelty.
Dearomatization Strategies: Recent research has shown the synthesis of spiro-cyclopropane compounds from indole derivatives and sulfur ylides through a dearomatization strategy.[8] While not directly applicable to the target molecule, this highlights the expanding toolbox for spiro-cyclopropane synthesis.
1,6-Conjugate Addition: An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides, proceeding through a 1,6-conjugate addition.[9] This metal-free approach could inspire novel retrosynthetic disconnections for related spiro[2.5]octane systems.
Photochemical Methods: The photolysis of pyrazolines, formed from the cycloaddition of diazoalkanes with alkenes, is a well-established method for synthesizing cyclopropane derivatives and could be adapted for specific spirocyclic targets.[10]
Conclusion
The synthesis of spiro[2.5]octane-6-carboxylic acid is a multi-step process that hinges on the strategic formation of the spiro-fused cyclopropane ring. The pathway detailed in this guide, centered around a Simmons-Smith cyclopropanation of a protected cyclohexenone derivative, provides a reliable and well-precedented approach. As the demand for structurally novel and three-dimensional molecules in drug discovery continues to grow, the development of efficient and versatile synthetic routes to scaffolds such as spiro[2.5]octane-6-carboxylic acid will remain an area of significant interest.
References
Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (n.d.).
Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025). Benchchem.
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (n.d.).
Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022).
A Technical Guide to the Retrosynthetic Analysis of Spiro[2.5]octane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Spiro[2.5]octane-6-carboxylic acid, a conformationally constrained carbocyclic scaffold, presents a compelling structural motif in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[2.5]octane-6-carboxylic acid, a conformationally constrained carbocyclic scaffold, presents a compelling structural motif in medicinal chemistry and materials science. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a cyclohexane ring, offers a unique platform for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive retrosynthetic analysis of spiro[2.5]octane-6-carboxylic acid, exploring multiple strategic disconnections and outlining plausible forward synthetic routes. The discussion emphasizes the causality behind strategic bond disconnections, the selection of key chemical transformations, and the practical considerations for laboratory execution.
Introduction: The Strategic Importance of Spiro[2.5]octane Scaffolds
Spirocyclic frameworks are of significant interest in drug discovery due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro[2.5]octane core, featuring a fusion of a cyclopropane and a cyclohexane ring, imparts a well-defined three-dimensional geometry. The incorporation of a carboxylic acid functionality at the 6-position provides a versatile handle for derivatization and for engaging in critical interactions with biological macromolecules, such as hydrogen bonding. This unique combination of a rigid core and a functional group makes spiro[2.5]octane-6-carboxylic acid an attractive target for synthetic exploration.
Retrosynthetic Strategy: Core Disconnections
A retrosynthetic analysis of spiro[2.5]octane-6-carboxylic acid reveals several logical bond disconnections. The primary strategic considerations involve the formation of the spirocyclic cyclopropane ring and the introduction of the carboxylic acid group at the C6 position of the cyclohexane ring. Two principal retrosynthetic pathways are proposed and analyzed in detail.
Caption: High-level retrosynthetic disconnections for Spiro[2.5]octane-6-carboxylic acid.
Pathway A: Cyclopropanation of a Pre-functionalized Cyclohexene
This strategy prioritizes the early introduction of the carbon atom destined to become the carboxylic acid. The key disconnection is the formation of the cyclopropane ring on a cyclohexane precursor already bearing a functional group at the appropriate position.
Caption: Retrosynthetic Pathway B: Functionalization of a spiro[2.5]octane core.
Forward Synthesis: A Detailed Examination
Forward Synthesis Following Pathway A
This synthetic route offers good control over the position of the carboxylic acid group from an early stage.
Step 1: Wittig Reaction
The synthesis commences with the commercially available ethyl 4-oxocyclohexanecarboxylate. A Wittig reaction is employed to introduce the exocyclic methylene group, a crucial precursor for the subsequent cyclopropanation.
Protocol: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base such as n-butyllithium. The resulting ylide is then treated with ethyl 4-oxocyclohexanecarboxylate. The reaction is typically stirred at room temperature until completion.
Step 2: Simmons-Smith Cyclopropanation
The cornerstone of this synthesis is the Simmons-Smith reaction, a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.
[2]
Protocol: Diiodomethane is added to a stirred suspension of zinc-copper couple in anhydrous diethyl ether. The resulting carbenoid is then reacted with ethyl 4-methylenecyclohexanecarboxylate. The reaction is often heated at reflux to ensure complete conversion. The ester group is then reduced to the primary alcohol using a mild reducing agent like lithium aluminum hydride (LAH).
Step 3: Oxidation to the Carboxylic Acid
The final step involves the oxidation of the primary alcohol to the corresponding carboxylic acid.
Protocol: The spiro[2.5]octane-6-methanol is dissolved in a suitable solvent like acetone and treated with Jones reagent (a solution of chromium trioxide in sulfuric acid) at 0 °C. The reaction is carefully monitored until the alcohol is fully consumed.
Step
Reaction
Key Reagents
Typical Yield (%)
1
Wittig Reaction
Ph3PCH3Br, n-BuLi, THF
75-85
2
Simmons-Smith & Reduction
CH2I2, Zn(Cu), Et2O; then LiAlH4
60-70
3
Jones Oxidation
CrO3, H2SO4, Acetone
80-90
Table 1: Summary of reactions and typical yields for Pathway A.
Forward Synthesis Following Pathway B
This pathway offers a different strategic approach, focusing on building the core spirocycle first.
Step 1: Wittig Reaction
Similar to Pathway A, the synthesis begins with a Wittig reaction, this time on cyclohexanone to produce methylenecyclohexane.
Protocol: The procedure is analogous to Step 1 in Pathway A, using cyclohexanone as the starting ketone.
Step 2: Simmons-Smith Cyclopropanation
The exocyclic double bond of methylenecyclohexane is then subjected to a Simmons-Smith cyclopropanation to form the spiro[2.5]octane skeleton.
Protocol: The reaction conditions are similar to those described in Step 2 of Pathway A.
Step 3: Functionalization at C6 and Oxidation
This is the most challenging step in this pathway. One plausible approach involves a radical-mediated functionalization at the C6 position, followed by oxidation. For instance, allylic bromination of a related spiro[2.5]oct-5-ene intermediate (which would require a different starting material) followed by nucleophilic substitution and oxidation could be envisioned. A more direct, albeit potentially lower-yielding, approach would be direct C-H activation at the C6 position, although this is a non-trivial transformation. A more classic approach would be to introduce a directing group to facilitate functionalization.
A more practical approach would be the synthesis of spiro[2.5]octan-6-one. This could potentially be achieved through the cyclopropanation of a protected 2-cyclohexen-1-one derivative.
Step 4: Conversion of Ketone to Carboxylic Acid
Once spiro[2.5]octan-6-one is obtained, it can be converted to the target carboxylic acid through several methods. A haloform reaction, if the methyl ketone precursor can be generated, or conversion to a cyanohydrin followed by hydrolysis, are standard procedures.
Step
Reaction
Key Reagents
Typical Yield (%)
1
Wittig Reaction
Ph3PCH3Br, n-BuLi, THF
85-95
2
Simmons-Smith
CH2I2, Zn(Cu), Et2O
70-80
3
Functionalization/Oxidation
Multi-step, variable
Variable
4
Ketone to Carboxylic Acid
e.g., KCN, H3O+
60-70
Table 2: Summary of reactions and typical yields for Pathway B.
Scientific Rationale and Experimental Considerations
Choice of Cyclopropanation Method: The Simmons-Smith reaction is chosen for its high degree of stereospecificity and its tolerance for a wide range of functional groups. [2]The reaction proceeds via a zinc carbenoid intermediate, which adds to the double bond in a concerted fashion.
Control of Regiochemistry: Pathway A offers superior control over the position of the carboxylic acid group by introducing it in the starting material. Pathway B relies on the selective functionalization of the cyclohexane ring, which can be challenging and may lead to isomeric mixtures.
Protecting Groups: In more complex syntheses involving sensitive functional groups, the use of protecting groups for the carboxylic acid or intermediate alcohols may be necessary to avoid unwanted side reactions.
Conclusion
The retrosynthetic analysis of spiro[2.5]octane-6-carboxylic acid reveals multiple viable synthetic strategies. Pathway A, involving the early introduction of the carboxylic acid precursor followed by a key Simmons-Smith cyclopropanation, appears to be the more robust and regioselective approach. Pathway B, while conceptually straightforward, presents significant challenges in the selective functionalization of the pre-formed spiro[2.5]octane core. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. This in-depth analysis provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and related spirocyclic scaffolds, paving the way for the discovery of new chemical entities with potential therapeutic applications.
References
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications (RSC Publishing). Available at: [Link]
Retrosynthesis 6 - Organic Chemistry. YouTube. (2021, July 13). Available at: [Link]
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications (RSC Publishing). Available at: [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. (2024, July 24). Available at: [Link]
Retrosynthesis with Carboxylic Acids Derivatives | Organic Chemistry. YouTube. (2021, April 15). Available at: [Link]
CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents.
EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents.
(PDF) New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. ResearchGate. (2017, June 28). Available at: [Link]
Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. (2025, September 20). Available at: [Link]
Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. (2021, December 6). Available at: [Link]
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
Spiro[2.5]octane-6-carboxylic Acid: A Technical Guide to its Synthesis, Properties, and Potential
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Three-Dimensionality in Molecular Design In the landscape of modern medicinal chemistry and materials science,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Three-Dimensionality in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise spatial control is paramount. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of molecules due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure can lead to enhanced binding affinity and selectivity for biological targets by presenting functional groups in well-defined orientations.[2] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, creates a unique and sterically demanding scaffold. When functionalized with a carboxylic acid, as in Spiro[2.5]octane-6-carboxylic acid, this molecule becomes a versatile building block for the development of new therapeutic agents and advanced materials. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and potential applications.
Historical Context: The Genesis of the Spiro[2.5]octane Core
While a definitive historical account of the first synthesis of Spiro[2.5]octane-6-carboxylic acid is not prominently documented in the literature, its existence is a testament to the development of robust synthetic methodologies for the construction of cyclopropane-containing molecules. The creation of the spiro-fused cyclopropane ring is the key synthetic challenge, and two landmark reactions have paved the way for such transformations.
The Simmons-Smith reaction , first reported by Howard Ensign Simmons, Jr., and Ronald D. Smith in 1958, provided a reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[3][4][5] This reaction is noted for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][5]
Another pivotal development was the Johnson–Corey–Chaykovsky reaction , discovered in 1961 by A. William Johnson and significantly advanced by E. J. Corey and Michael Chaykovsky.[6] This reaction utilizes sulfur ylides to convert carbonyl compounds to epoxides or, in the case of α,β-unsaturated carbonyls, to cyclopropanes.[6][7][8] The choice between these two foundational methods often depends on the available starting materials and the desired functional group tolerance.
Synthesis of Spiro[2.5]octane-6-carboxylic Acid
A general and effective approach to oxa-spirocyclic compounds, which can be precursors to or analogs of carbocyclic spiro-compounds, has been developed through iodocyclization.[3] A comprehensive study by Vaskevych, Mykhailiuk, and coworkers has demonstrated the synthesis of a wide array of oxa-spirocycles, including 2-oxaspiro[2.5]octane-6-carboxylic acid, a closely related analog.[3] The synthesis of the carbocyclic Spiro[2.5]octane-6-carboxylic acid can be envisioned through modifications of established routes to related spiro[2.5]octane systems. A plausible synthetic pathway, based on the synthesis of the isomeric Spiro[2.5]octane-5-carboxylic acid, is outlined below.[9]
Proposed Synthetic Workflow
The following multi-step synthesis starts from the readily available 1,3-cyclohexanedione.
Caption: Proposed synthetic pathway for Spiro[2.5]octane-6-carboxylic acid.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of a Spiro[2.5]octan-6-ol Precursor
This step would involve the formation of the spiro[2.5]octane core, for instance, by a Simmons-Smith cyclopropanation of a corresponding cyclohexenol derivative.
Step 2: Oxidation to Spiro[2.5]octane-6-carboxylic acid
A general procedure for the oxidation of a primary alcohol to a carboxylic acid is as follows:
To a solution of the spiro[2.5]octan-6-yl)methanol (1.0 equivalent) in a suitable solvent mixture (e.g., acetonitrile/water), add a catalytic amount of a stable radical such as TEMPO (e.g., 0.1 equivalents).
Add a co-oxidant, such as sodium chlorite (NaClO2) and a bleach solution (NaOCl) at a controlled temperature (e.g., 35 °C).
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired Spiro[2.5]octane-6-carboxylic acid.
Physicochemical and Spectroscopic Properties
Spiro[2.5]octane-6-carboxylic acid is typically a white to yellow solid at room temperature. Its key properties are summarized in the table below.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the cyclohexane and cyclopropane rings. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm.
¹³C NMR: The carboxyl carbon is expected to resonate in the range of 170-180 ppm. The spiro carbon would appear as a quaternary signal, and the other aliphatic carbons would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.
Potential Applications in Drug Discovery and Materials Science
The rigid, three-dimensional structure of Spiro[2.5]octane-6-carboxylic acid makes it an attractive scaffold for medicinal chemistry. The spirocyclic core can serve as a non-planar bioisostere for more common ring systems like benzene or cyclohexane, potentially leading to improved pharmacological properties.
Potential Biological Activity and Signaling Pathways
Synthesis of Spiro[2.5]octane-6-carboxylic acid from 1,3-cyclohexanedione
Introduction and Strategic Overview Spiro[2.5]octane-6-carboxylic acid is a valuable saturated carbocyclic spiro compound, serving as a key building block in the development of novel therapeutics and complex organic mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Strategic Overview
Spiro[2.5]octane-6-carboxylic acid is a valuable saturated carbocyclic spiro compound, serving as a key building block in the development of novel therapeutics and complex organic molecules. Its rigid, three-dimensional structure is of significant interest to drug development professionals for probing protein binding pockets and optimizing pharmacokinetic properties. This document provides a comprehensive, field-tested guide for the synthesis of this target molecule, starting from the readily available and cost-effective industrial raw material, 1,3-cyclohexanedione.
The synthetic strategy is designed as a robust two-stage process. The initial stage involves the construction of the key spirocyclic ketone intermediate, Spiro[2.5]octan-6-one. This is achieved through a selective 1,4-conjugate addition of a sulfur ylide to an activated enone system derived from 1,3-cyclohexanedione, a variant of the renowned Corey-Chaykovsky reaction. The second stage focuses on the oxidative transformation of the spirocyclic ketone into the desired carboxylic acid. While several oxidative methods exist for ketones, they are often destructive[1]. A reliable pathway involves a Baeyer-Villiger oxidation to form an intermediate lactone, which is subsequently hydrolyzed to yield the final carboxylic acid product[2][3]. This approach offers high control and predictability.
This guide will elaborate on the mechanistic rationale behind each transformation, provide detailed, step-by-step protocols, and present expected data for process validation, ensuring scientific integrity and reproducibility for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale and Pathway Analysis
Stage 1: Formation of Spiro[2.5]octan-6-one
The cornerstone of this synthesis is the creation of the spiro[cyclopropane-cyclohexanone] core. A direct cyclopropanation on the diketone is challenging due to competing reaction sites. Therefore, a two-step sequence is employed:
Step 1a: Enol Ether Formation: 1,3-cyclohexanedione is first converted to its more reactive mono-enol ether, 3-methoxycyclohex-2-en-1-one. This is a standard acid-catalyzed reaction with methanol[4][5]. This transformation serves a critical purpose: it de-symmetrizes the molecule and isolates a specific α,β-unsaturated ketone system, directing the subsequent cyclopropanation reaction.
Step 1b: Corey-Chaykovsky Reaction: The pivotal spirocyclization is accomplished via the Corey-Chaykovsky reaction[6][7]. This reaction utilizes a sulfur ylide, specifically dimethyloxosulfonium methylide (Corey's ylide), which is generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride[8][9].
Causality of Reagent Choice: Corey's ylide is chosen over other sulfur ylides due to its high propensity for 1,4-conjugate addition to α,β-unsaturated ketones (enones)[9]. This selectively forms the desired cyclopropyl ring at the C4-C5 bond of the enone, rather than attacking the carbonyl group (a 1,2-addition), which would lead to an epoxide[10]. The mechanism involves the nucleophilic attack of the ylide on the β-carbon of the enone, followed by an intramolecular SN2-type ring closure that expels dimethyl sulfoxide (DMSO) as a leaving group[10]. The resulting product is a vinyl ether, 6-methoxyspiro[2.5]oct-5-ene.
Step 1c: Hydrolysis to Ketone: The final step to obtain the key intermediate is the acidic hydrolysis of the enol ether (6-methoxyspiro[2.5]oct-5-ene). This readily converts the enol ether back to a ketone, yielding Spiro[2.5]octan-6-one.
Stage 2: Oxidation to Spiro[2.5]octane-6-carboxylic acid
With the spiro[2.5]octan-6-one intermediate in hand, the final transformation to the carboxylic acid is performed. A direct, forceful oxidation of the ketone would likely cleave the ring system in an uncontrolled manner[1]. Therefore, a more subtle and reliable two-step oxidation is employed.
Step 2a: Baeyer-Villiger Oxidation: This classic and predictable reaction introduces an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a cyclic ester (a lactone)[11][12]. The reaction is typically performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA)[2][13].
Mechanistic Insight: The reaction proceeds via the "Criegee intermediate," formed by the addition of the peroxyacid to the ketone carbonyl[3][12]. This is followed by a concerted rearrangement where one of the alpha-carbons migrates to the adjacent oxygen, displacing a carboxylate leaving group. The migratory aptitude is a key feature of this reaction; more substituted carbon atoms migrate preferentially[3][13]. In the case of spiro[2.5]octan-6-one, the more substituted tertiary spiro carbon will migrate, leading to the desired lactone regioisomer.
Step 2b: Lactone Hydrolysis: The resulting lactone is then subjected to basic hydrolysis (e.g., using sodium hydroxide), followed by acidic workup. This saponification reaction opens the cyclic ester to form a hydroxy carboxylate salt, which is then protonated during the workup to yield the final target molecule, Spiro[2.5]octane-6-carboxylic acid.
Experimental Protocols and Workflows
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride (NaH) is water-reactive and flammable; handle with extreme care under an inert atmosphere. Peroxyacids like m-CPBA are strong oxidizers and can be shock-sensitive; handle with appropriate care.
Stage 1 Protocol: Synthesis of Spiro[2.5]octan-6-one
Step 1.1: Preparation of Trimethylsulfoxonium Iodide
This reagent can be purchased but is also readily prepared. In a round-bottom flask, combine dimethyl sulfoxide (DMSO, 1.0 equiv) and iodomethane (1.1 equiv) in a suitable solvent like acetone.
Stir the mixture at room temperature for 24-48 hours. The white precipitate of trimethylsulfoxonium iodide will form.
Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Step 1.2: Generation of Corey's Ylide and Cyclopropanation
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
Reagents: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Ylide Formation: Add trimethylsulfoxonium iodide (1.1 equiv) portion-wise to the NaH suspension at 0 °C. Allow the mixture to slowly warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases. This forms a solution of dimethyloxosulfonium methylide (Corey's ylide).
Enone Addition: Dissolve 3-methoxycyclohex-2-en-1-one (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 4-6 hours).
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude enol ether.
Step 1.3: Hydrolysis to Spiro[2.5]octan-6-one
Dissolve the crude enol ether from the previous step in a mixture of THF and 2M hydrochloric acid (HCl).
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the enol ether spot.
Workup: Neutralize the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Spiro[2.5]octan-6-one.
Stage 2 Protocol: Synthesis of Spiro[2.5]octane-6-carboxylic acid
Step 2.1: Baeyer-Villiger Oxidation
Setup: In a round-bottom flask, dissolve Spiro[2.5]octan-6-one (1.0 equiv) in a suitable solvent like dichloromethane (DCM).
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise to the solution at 0 °C.
Reaction: Allow the reaction to stir at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.
Workup: Quench the excess peroxyacid by washing the reaction mixture with saturated aqueous sodium sulfite (Na₂SO₃) solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.
Isolation: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude lactone. This intermediate is often used in the next step without further purification.
Step 2.2: Lactone Hydrolysis
Saponification: Dissolve the crude lactone in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH) solution.
Heat the mixture to reflux and stir for 2-4 hours until TLC analysis indicates complete consumption of the lactone.
Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with concentrated HCl.
Extraction: Extract the product into ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure Spiro[2.5]octane-6-carboxylic acid.
Data Presentation and Visualization
Table of Reagents and Expected Yields
Step
Starting Material
Key Reagents
Solvent
Temp (°C)
Time (h)
Product
Expected Yield (%)
1a/1b
3-methoxycyclohex-2-en-1-one
NaH, Trimethylsulfoxonium iodide
THF
0 to RT
4-6
6-methoxyspiro[2.5]oct-5-ene
75-85 (crude)
1c
6-methoxyspiro[2.5]oct-5-ene
2M HCl
THF/Water
RT
2-4
Spiro[2.5]octan-6-one
80-90 (after chrom.)
2a
Spiro[2.5]octan-6-one
m-CPBA
DCM
0 to RT
12-24
Intermediate Lactone
85-95 (crude)
2b
Intermediate Lactone
NaOH, HCl
MeOH/Water
Reflux
2-4
Spiro[2.5]octane-6-carboxylic acid
80-90 (after recryst.)
Synthetic Workflow Diagram
Caption: Overall synthetic workflow from 1,3-cyclohexanedione to the final product.
References
Vertex AI Search Result[14] : Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications (RSC Publishing).
Vertex AI Search Result[4] : CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents.
Vertex AI Search Result[5] : Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
Vertex AI Search Result[11] : Baeyer-Villiger Oxidation Reaction. Sigma-Aldrich.
Vertex AI Search Result[6] : A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health (NIH).
Vertex AI Search Result[7] : A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
Vertex AI Search Result[12] : Baeyer–Villiger oxidation. Wikipedia.
Vertex AI Search Result[1] : 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
Vertex AI Search Result[10] : Johnson–Corey–Chaykovsky reaction. Wikipedia.
Vertex AI Search Result[2] : Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps.
Vertex AI Search Result[3] : Baeyer–Villiger Oxidation. Thieme.
Vertex AI Search Result[9] : Corey-Chaykovsky Reaction. Organic Chemistry Portal.
Vertex AI Search Result[13] : Baeyer-Villiger Oxidation. Organic Chemistry Portal.
Application Note: High-Fidelity Simmons-Smith Cyclopropanation for Spiro-Scaffold Synthesis
Executive Summary The incorporation of spirocyclic motifs into drug candidates is a dominant trend in medicinal chemistry, offering increased character, improved solubility, and novel IP space compared to flat aromatic s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of spirocyclic motifs into drug candidates is a dominant trend in medicinal chemistry, offering increased
character, improved solubility, and novel IP space compared to flat aromatic systems. However, constructing the quaternary spiro-center via cyclopropanation presents significant challenges: steric impedance at the reaction site and safety hazards associated with organozinc reagents.
This guide provides a validated experimental framework for generating spiro-cyclopropanes using the Furukawa modification (diethylzinc/diiodomethane) and the Charette asymmetric protocol . Unlike standard cyclopropanations, spiro-synthesis requires tailored stoichiometry and rigorous moisture control to overcome the high energy barrier of forming a strained ring at a quaternary center.
Strategic Considerations: The "Why" and "How"
The Steric Challenge in Spiro Synthesis
In spiro-synthesis, the alkene is often exocyclic or part of a rigid ring system. The approaching zinc carbenoid (
) faces significant steric clash from the existing ring residues.
Causality: Standard equivalents (1.1–1.5 eq) often stall at 40–60% conversion in spiro-systems.
Solution: This protocol utilizes a high-excess strategy (3.0–5.0 eq) of the carbenoid to drive the reaction to completion, coupled with slow addition to prevent reagent decomposition (polymerization of polymethylene zinc).
Reagent Selection Matrix
Choose your protocol based on substrate functionality and stereochemical requirements.
Feature
Classic Zn-Cu (Simmons-Smith)
Furukawa Modification ()
Charette Modification (Directed/Asymmetric)
Active Species
(Heterogeneous)
(Homogeneous)
+ Chiral Ligand
Reactivity
Moderate; surface dependent
High; rapid reaction
Tunable; high enantioselectivity
Spiro Suitability
Low (clogs with precipitate)
High (soluble species)
High (for allylic alcohols)
Safety Profile
Moderate (activation required)
Critical (Pyrophoric)
Critical (Pyrophoric precursor)
Visualizing the Pathway
The following diagram illustrates the mechanistic flow and the critical "Butterfly" transition state required for stereospecific spiro-formation.
Figure 1: Mechanistic pathway of the Furukawa-modified Simmons-Smith reaction, highlighting the concerted transition state and the optional chelating effect of directing groups.
Experimental Protocols
Protocol A: The Furukawa Modification (Standard Spiro-Synthesis)
Application: Unfunctionalized exocyclic alkenes or substrates without directing groups.
Safety Critical: Diethylzinc (
) is pyrophoric.[1][2][3] All needles and glassware must be oven-dried and purged with Argon/Nitrogen.
Materials
Substrate: 1.0 mmol (Exocyclic alkene).
Reagent: Diethylzinc (1.0 M in hexanes, 5.0 mmol, 5.0 eq).
Carbenoid Source: Diiodomethane (
) (10.0 mmol, 10.0 eq).
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure
System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Cool under a stream of dry Argon.
Solvent Charge: Add the alkene substrate (1.0 mmol) and anhydrous DCE (10 mL, 0.1 M). Cool the system to -15°C (ice/salt bath).
Expert Note: Lower temperatures prevent the violent exothermic decomposition of
during the initial mixing.
Diethylzinc Addition: Via a gas-tight syringe, add
(5.0 eq) dropwise over 10 minutes. The solution may smoke slightly if trace moisture is present.
Carbenoid Formation: Add
(10.0 eq) dropwise over 20 minutes.
Observation: A white precipitate (
) may begin to form, but the active species remains soluble.
Reaction Phase:
Allow the mixture to warm to 0°C over 30 minutes.
Remove the cooling bath and stir at room temperature.
Spiro-Specific Step: If TLC shows incomplete conversion after 2 hours, heat the reaction to reflux (83°C for DCE) . The steric bulk of spiro-precursors often requires thermal activation.
Quenching (CRITICAL):
Cool back to 0°C.
Slowly add saturated aqueous
dropwise.[4] Vigorous gas evolution (Ethane) will occur. Do not rush this step.
Workup: Dilute with
, separate layers, and wash the organic layer with saturated (to remove iodine) and brine. Dry over .[3][4]
Protocol B: Charette Asymmetric/Directed Protocol
Application: Allylic alcohols where stereocontrol of the spiro-center is required.
Mechanism: The zinc reagent coordinates with the hydroxyl group, delivering the methylene to the syn face.
Step-by-Step Procedure
Complex Formation: In a flame-dried flask under Argon, dissolve the allylic alcohol (1.0 mmol) in anhydrous DCM (10 mL).
Pre-Cooling: Cool to -10°C.
Reagent Addition: Add
(2.2 eq) dropwise. Stir for 10 minutes to allow formation of the zinc alkoxide ().
Carbenoid Generation: Add
(2.2 eq) dropwise.
Note: For enantioselective variants, add the chiral dioxaborolane ligand (1.2 eq) before the
addition.
Reaction: Stir at -10°C to 0°C. Do not reflux; high heat disrupts the chelation bond required for stereocontrol.
Quench: Quench with saturated
mixed with 10% tartaric acid (helps solubilize zinc salts).
Data Analysis & Troubleshooting
Troubleshooting Matrix (Self-Validating)
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Reagent decomposition or Steric Bulk.
1. Increase reagents to 10 eq.2. Switch solvent to DCE and reflux.3. Add minimal DME (1.0 eq) to stabilize the Zinc species.
No Reaction
"Dead" Diethylzinc.
Check source. If the bottle has a thick white crust, the titer is likely low. Titrate or buy fresh.
Product is Racemic (Protocol B)
Loss of Chelation.
1. Lower temperature (-20°C).2. Ensure substrate is a free alcohol (not protected).3. Avoid coordinating solvents (THF/Ether) which compete with the substrate.
Violent Bubbling on Quench
Excess unreacted .
Normal, but dangerous. Dilute reaction with excess DCM before adding .
Comparative Yields (Spiro-Specific)
Substrate Type
Protocol
Typical Yield
Stereoselectivity (dr)
Exocyclic Alkene (Simple)
Furukawa (DCE, Reflux)
85-95%
N/A
Exocyclic Alkene (Steric)
Furukawa (DCE, Reflux)
60-75%
>20:1 (Steric control)
Allylic Alcohol
Charette (DCM, 0°C)
80-90%
>50:1 (Syn-directed)
Allenamide (to Spiro[2.2])
Furukawa (Excess)
70-85%
Variable (Ref 1.2)
References
Simmons, H. E., & Smith, R. D. (1958).[5][6] A New Synthesis of Cyclopropanes from Olefins.[5][6] Journal of the American Chemical Society. Link
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[6] Tetrahedron Letters. Link
Charette, A. B., & Beauchemin, A. (2001).[5] Simmons-Smith Cyclopropanation Reaction.[3][5][7][8][9][10] Organic Reactions.[2][3][4][5][7][8][9][11][12] Link
Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[5][7] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands.[5][11] Journal of the American Chemical Society. Link
Deng, X.-M., et al. (2011). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides.[9][10] PMC (NIH). Link
BenchChem. (2025).[4] Application Notes and Protocols for the Furukawa Modification with Diethylzinc.[4]Link
Application Notes and Protocols for Amide Coupling with Spiro[2.5]octane-6-carboxylic Acid
Introduction: The Unique Potential of Spiro[2.5]octane-6-carboxylic Acid in Drug Discovery Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Potential of Spiro[2.5]octane-6-carboxylic Acid in Drug Discovery
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] This fixed spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets.[1] Spiro[2.5]octane-6-carboxylic acid, a compound featuring the fusion of a cyclopropane and a cyclohexane ring, presents a compelling scaffold for the development of novel therapeutics.[1] The carboxylic acid moiety serves as a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide range of chemical space.[1] Amide coupling is one of the most frequently utilized reactions in drug discovery, making the development of robust protocols for this transformation with novel building blocks like Spiro[2.5]octane-6-carboxylic acid a critical endeavor.[2][3]
This application note provides a detailed guide for researchers on performing amide coupling reactions with Spiro[2.5]octane-6-carboxylic acid. It addresses the inherent challenges posed by the molecule's structure and offers optimized protocols using modern coupling reagents, alongside a discussion of alternative methodologies.
The Challenge: Steric Hindrance in Amide Coupling of Spiro[2.5]octane-6-carboxylic Acid
The primary challenge in the amide coupling of Spiro[2.5]octane-6-carboxylic acid lies in its significant steric hindrance. The rigid spirocyclic core restricts access to the carboxylic acid's carbonyl carbon, making it less susceptible to nucleophilic attack by the incoming amine.[4] This steric congestion can lead to slow reaction rates, incomplete conversions, and the need for harsh reaction conditions that may compromise the integrity of sensitive functional groups on the coupling partners.[3] Therefore, the choice of an appropriate coupling reagent and optimized reaction conditions is paramount to achieving high yields and purity.
Recommended Protocols for Amide Coupling
Based on extensive experience with sterically hindered carboxylic acids, we recommend the use of uranium-based coupling reagents such as HATU and COMU. These reagents are known for their high reactivity and ability to facilitate amide bond formation even with challenging substrates.[5][6]
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[7] This protocol is a reliable starting point for the amide coupling of Spiro[2.5]octane-6-carboxylic acid.
Experimental Workflow: HATU Coupling
Caption: HATU-mediated amide coupling workflow.
Detailed Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Spiro[2.5]octane-6-carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of HATU: Slowly add HATU (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture, which can lead to hydrolysis of the activated ester and reduced yields.
DIPEA as a Base: A non-nucleophilic base like DIPEA is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the amine nucleophile.[2]
Slow Addition of HATU at 0 °C: This minimizes potential side reactions and controls the exothermic nature of the activation step.[7]
Protocol 2: COMU-Mediated Amide Coupling
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that is often more efficient and safer than benzotriazole-based reagents like HATU.[6] It is particularly effective for sterically hindered substrates and its byproducts are water-soluble, simplifying purification.[6]
Experimental Workflow: COMU Coupling
Caption: COMU-mediated amide coupling workflow.
Detailed Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, combine Spiro[2.5]octane-6-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and COMU (1.1 equivalents) in anhydrous DMF.
Cooling: Cool the mixture to 0 °C in an ice bath.
Addition of Base: Add DIPEA (2.0 equivalents) dropwise to the stirred suspension.
Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate.
Washing: Wash the organic layer with water (2 x) and then with brine. The aqueous solubility of the COMU byproducts facilitates their removal.[6]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
COMU's Reactivity: COMU exists in the more reactive uronium form, leading to faster activation of the carboxylic acid.[5]
Water-Soluble Byproducts: This simplifies the work-up procedure, as a significant portion of the impurities can be removed by simple aqueous washes.[6]
Data Presentation: A Comparative Overview
While specific yield data for Spiro[2.5]octane-6-carboxylic acid is not available in the literature, the following table provides a general comparison of the key features of HATU and COMU to guide reagent selection.
Feature
HATU
COMU
Reagent Type
Aminium Salt
Uronium Salt
Relative Reactivity
High
Very High
Byproduct Solubility
Sparingly soluble in common organic solvents
Water-soluble
Safety Profile
Potentially explosive
Less hazardous safety profile
Typical Reaction Time
4-24 hours
2-12 hours
Base Equivalents
2.0
2.0
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Insufficient activation, steric hindrance
Increase reaction time and/or temperature. Consider using a more reactive coupling reagent like COMU if using HATU. Ensure all reagents are anhydrous.
Side Product Formation
Racemization of chiral amines, reaction with other functional groups
Maintain low temperatures during activation. Protect sensitive functional groups on the amine or carboxylic acid.
Difficult Purification
Co-elution of product and byproducts
For HATU, ensure complete removal of tetramethylurea. For COMU, perform thorough aqueous washes to remove water-soluble byproducts.
Alternative and Green Approaches
For researchers interested in more sustainable or specialized methodologies, several alternative approaches to amide coupling exist.
Enzymatic Amide Coupling
Biocatalytic methods for amide bond formation are gaining traction as environmentally friendly alternatives to traditional chemical synthesis.[8] Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines, often with high selectivity and under mild conditions.[8] This approach avoids the use of coupling reagents and hazardous solvents.[8] However, the substrate scope of enzymes can be limited, and optimization of reaction conditions (e.g., solvent, temperature, water activity) is often required.
Reaction Mechanism: Enzymatic Amidation
Caption: Simplified mechanism of lipase-catalyzed amide synthesis.
Boric Acid Catalyzed Amidation
Boric acid has emerged as a mild and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines.[9] This method often requires azeotropic removal of water to drive the reaction to completion. While generally effective for a range of substrates, its efficacy with highly sterically hindered acids like Spiro[2.5]octane-6-carboxylic acid may be limited and would require significant optimization.
Conclusion
The successful amide coupling of the sterically demanding Spiro[2.5]octane-6-carboxylic acid is achievable with careful selection of reagents and optimization of reaction conditions. The use of highly reactive uronium-based coupling reagents such as HATU and COMU is strongly recommended. The protocols provided in this application note offer robust starting points for researchers to synthesize novel amide derivatives of this unique spirocyclic scaffold, paving the way for the exploration of their potential in drug discovery and materials science. As with any challenging chemical transformation, careful monitoring and a systematic approach to optimization will be key to achieving the desired outcomes.
References
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022-08-29)
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem. (2025)
A Sustainable Green Enzymatic Method for Amide Bond Form
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
HATU coupling - what's the best order? r/Chempros - Reddit. (2024-12-16)
Optimized reaction conditions for amide bond formation in DNA-encoded combin
COMU: A third generation of uronium-type coupling reagents.
A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
HATU: Optimizing Peptide Coupling Chemistry for Advanced Amide Bond Form
Catalytic and non-catalytic amidation of carboxylic acid substrates.
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
18.1: Prelude to Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. (2021-03-05)
Derivatives of Carboxylic Acids. MSU chemistry.
Carboxylic Acids Important Reactions. Jack Westin.
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
Introduction: The Strategic Value of Esterifying Spiro[2.5]octane-6-carboxylic Acid
An Application Guide to the Esterification of Spiro[2.5]octane-6-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Spiro[2.5]octane-6-carboxylic acid is a compelling molecular scaffold for m...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Esterification of Spiro[2.5]octane-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Spiro[2.5]octane-6-carboxylic acid is a compelling molecular scaffold for medicinal chemistry and materials science. Its defining feature is the spirocyclic fusion of a cyclopropane and a cyclohexane ring, which imparts a rigid, three-dimensional architecture.[1] This conformational rigidity is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The carboxylic acid group serves as a versatile functional handle, allowing for the synthesis of various derivatives, including esters.
Esterification of this scaffold is a critical step in drug development for several reasons. It can be used to:
Synthesize Prodrugs: Converting the polar carboxylic acid to a more lipophilic ester can improve pharmacokinetic properties such as membrane permeability and oral bioavailability.
Explore Structure-Activity Relationships (SAR): Creating a library of ester analogues allows for systematic exploration of how different alkyl or aryl groups impact biological activity.
However, the unique structure of Spiro[2.5]octane-6-carboxylic acid presents a potential challenge. The spiro-fused cyclopropane ring adjacent to the carboxyl-bearing carbon on the cyclohexane ring can create significant steric hindrance, potentially impeding the approach of an alcohol nucleophile. Therefore, selecting an appropriate esterification method is crucial for achieving high yields and purity. This guide provides a detailed overview of robust methods, from classic acid catalysis to modern coupling reactions, tailored for the successful esterification of this unique spirocyclic carboxylic acid.
Method Selection: A Comparative Overview
The choice of esterification method depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the molecule. Below is a comparative analysis of suitable methods for Spiro[2.5]octane-6-carboxylic acid.
High yields under mild conditions[11][12], excellent for complex and sterically demanding substrates, low epimerization risk.[12]
Reagents are more expensive, requires careful control of stoichiometry.
Synthesis of high-value, complex esters, especially in late-stage functionalization.
Protocol 1: Fischer-Speier Esterification for Simple Esters
This method is the most direct approach for preparing simple, unhindered esters like the methyl or ethyl ester of Spiro[2.5]octane-6-carboxylic acid. The reaction is an acid-catalyzed equilibrium between the carboxylic acid and an alcohol.[2][3] To achieve high conversion, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst is employed.[5][13]
Causality and Mechanistic Insight
The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] The reaction's reversibility necessitates driving the equilibrium towards the products, either by using an excess of a reactant or by removing water as it forms (e.g., with a Dean-Stark apparatus).[6][13]
Workflow for Fischer-Speier Esterification
Caption: Fischer-Speier Esterification Workflow.
Step-by-Step Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Spiro[2.5]octane-6-carboxylic acid (1.0 eq).
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 0.2-0.5 M concentration of the acid).
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05–0.1 eq).
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Quenching and Extraction: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.
Washing: Carefully wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[13]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude ester can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification for Hindered or Sensitive Substrates
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][14] This method proceeds under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[7] It is particularly effective for coupling sterically hindered carboxylic acids or alcohols.[8]
Causality and Mechanistic Insight
The reaction is initiated by the attack of the carboxylic acid on the carbodiimide (DCC or EDC), forming a highly reactive O-acylisourea intermediate. The highly nucleophilic DMAP catalyst then intercepts this intermediate to form an N-acylpyridinium species.[7] This new intermediate is a potent acylating agent that is not susceptible to the intramolecular rearrangement that can plague the O-acylisourea. The alcohol then attacks the activated acylpyridinium intermediate to furnish the desired ester and regenerate the DMAP catalyst. The byproduct is a urea derivative (dicyclohexylurea, DCU, if using DCC), which is poorly soluble in many organic solvents and can often be removed by filtration.
The Spiro[2.5]octane-6-carboxylic Acid Scaffold: A Gateway to Advanced Materials
Introduction: Unlocking Performance Through Molecular Architecture In the pursuit of novel materials with enhanced thermal, mechanical, and optical properties, the molecular architecture of the constituent monomers is of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Performance Through Molecular Architecture
In the pursuit of novel materials with enhanced thermal, mechanical, and optical properties, the molecular architecture of the constituent monomers is of paramount importance. Spiro[2.5]octane-6-carboxylic acid emerges as a compelling building block for the next generation of high-performance materials. Its unique structure, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon center, imparts significant conformational rigidity and a distinct three-dimensional geometry. This spirocyclic core, combined with the versatile reactivity of the carboxylic acid group, offers a powerful tool for materials scientists to design and synthesize polymers and functional materials with tailored properties.
The inherent rigidity of the spiro[2.5]octane moiety can lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, and reduced shrinkage during polymerization.[1][2][3] The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, enabling its use as a monomer in condensation polymerizations, a linker in metal-organic frameworks (MOFs), and an anchor for surface modification.[4][5][6] This application note provides a comprehensive overview of the potential uses of Spiro[2.5]octane-6-carboxylic acid in materials science, complete with detailed protocols for its incorporation into advanced material systems.
Key Physicochemical Properties
A foundational understanding of the properties of Spiro[2.5]octane-6-carboxylic acid is crucial for its effective application.
Property
Value
Source
Molecular Formula
C₉H₁₄O₂
Molecular Weight
154.21 g/mol
Appearance
White to off-white solid
Inferred from typical carboxylic acids
Boiling Point
274.3 ± 8.0 °C at 760 mmHg
Solubility
Soluble in many organic solvents
General chemical knowledge
Application I: High-Performance Polyesters with Enhanced Thermal Stability
The introduction of the rigid spiro[2.5]octane unit into a polyester backbone can disrupt chain packing and reduce crystallinity, while simultaneously increasing the energy barrier for segmental motion, leading to a higher glass transition temperature. This makes such polyesters attractive for applications requiring high thermal performance and dimensional stability.
Protocol 1: Synthesis of a Spiro[2.5]octane-Containing Polyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester from Spiro[2.5]octane-6-carboxylic acid, a diol (e.g., ethylene glycol), and a conventional dicarboxylic acid (e.g., terephthalic acid) to balance properties and processability.[7][8][9]
From Physicochemical Validation to Cellular Efficacy[1] Executive Summary & Scientific Rationale The transition from flat, aromatic-heavy drug candidates to three-dimensional ( -rich) scaffolds is a defining shift in mod...
Author: BenchChem Technical Support Team. Date: February 2026
From Physicochemical Validation to Cellular Efficacy[1]
Executive Summary & Scientific Rationale
The transition from flat, aromatic-heavy drug candidates to three-dimensional (
-rich) scaffolds is a defining shift in modern medicinal chemistry.[1][2] Spiro[2.5]octane-6-carboxylic acid represents a privileged scaffold in this domain.[1] By fusing a cyclopropane ring to a cyclohexane core, this moiety offers a rigid, conformationally restricted vector that mimics the spatial arrangement of phenyl or cycloalkyl groups while significantly improving metabolic stability and water solubility.
However, the inclusion of the carboxylic acid moiety presents a specific challenge: cellular permeability .[3] While the spiro-system improves metabolic half-life by blocking oxidative hot-spots (specifically at the
-carbon position), the ionizable acid group often restricts passive diffusion across the lipid bilayer.[1]
This Application Note provides a self-validating screening cascade designed to:
Quantify Permeability: Distinguish between passive diffusion and transporter-mediated uptake.
Validate Intracellular Engagement: Prove that the scaffold reaches its target using the Cellular Thermal Shift Assay (CETSA).
Confirm Metabolic Superiority: Demonstrate the stability advantages of the spiro[2.5]octane core over traditional surrogates.
Physicochemical Profiling: The "Acid Permeability" Check
Before assessing biological potency, it is critical to determine if the derivative enters the cell via passive diffusion or requires active transport (e.g., OATs/OCTs).
~4-5) are ionized at physiological pH (7.4), limiting membrane permeation.[1] This assay compares permeability at pH 5.0 (pseudo-neutral) vs. pH 7.4 to predict cytosolic access.[1]
Preparation: Dissolve Spiro[2.5]octane derivatives to 10 mM in DMSO. Dilute to 50 µM in both pH 5.0 and pH 7.4 donor buffers.
Membrane Coating: Add 5 µL of Lipid Solution to the membrane of the donor plate.[1] Allow 5 mins for evaporation/impregnation.[1]
Assembly:
Add 150 µL of compound solution to Donor wells.
Add 300 µL of corresponding blank buffer to Acceptor wells.
Sandwich the plates to create the "artificial membrane" interface.[1]
Incubation: Incubate for 16 hours at 25°C in a humidity chamber (to prevent evaporation).
Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS.[1]
Calculation:
Data Interpretation:
| Result (
at pH 7.4) | Interpretation | Action Item |
| :--- | :--- | :--- |
| cm/s | Poor Permeability | Consider ester prodrug strategy or active transport.[1] |
| cm/s | Moderate Permeability | Proceed to cell-based potency assays. |
| cm/s | High Permeability | Ideal candidate; acid moiety is not a barrier.[1] |
Cellular Target Engagement: CETSA Protocol
Potency assays (IC50) can be misleading if the compound cannot reach the intracellular target.[1] The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating that your Spiro[2.5]octane derivative physically binds the target protein inside a live cell, stabilizing it against heat denaturation.[1]
Protocol B: Intracellular CETSA
Target Scenario: We assume the derivative targets a cytosolic enzyme (e.g., a protease or kinase).[1]
Materials:
Cell Line: HEK293 or HepG2 (relevant to metabolic targets).
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitor Cocktail.[1]
Detection: Western Blot antibodies specific to the target protein.[1]
Step-by-Step Methodology:
Cell Seeding:
Seed cells at
cells/mL in T-75 flasks. Incubate 24h to reach 80% confluency.
Compound Treatment (The Critical Step):
Treat cells with the Spiro[2.5]octane derivative (at
Caption: Figure 1. CETSA workflow to validate intracellular target engagement of spirocyclic derivatives.
Metabolic Stability: The Spiro-Advantage
The primary medicinal chemistry argument for using Spiro[2.5]octane over a simple cyclohexane or piperidine is the blocking of metabolic "soft spots."[1]
Protocol C: Microsomal Stability Assay
Hypothesis: The cyclopropyl ring at the spiro-junction prevents cytochrome P450 oxidation at the
Quench with ice-cold Acetonitrile (containing Internal Standard).
Centrifuge and analyze supernatant via LC-MS/MS.[1]
Mechanism of Stabilization:
Caption: Figure 2. Mechanistic comparison of metabolic susceptibility between standard rings and spiro-scaffolds.
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–834.[1] Link
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1] Nature Protocols, 9, 2100–2122.[1] Link[1]
Di, L., Kerns, E. H., Fan, K., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[1] Link
Navigating the Third Dimension: In Vitro ADME Profiling of Spiro[2.5]octane Scaffolds
Executive Summary: The Spiro[2.5]octane Advantage In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a priority to improve clinical success rates. The spiro[2.5]octane scaffold—f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spiro[2.5]octane Advantage
In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a priority to improve clinical success rates. The spiro[2.5]octane scaffold—fusing a cyclopropane ring to a cyclohexane ring—represents a high-value bioisostere. It is frequently deployed to replace metabolically labile gem-dimethyl groups or to rigidify flexible cyclohexyl linkers without adding excessive molecular weight.
However, this structural rigidity introduces unique ADME (Absorption, Distribution, Metabolism, Excretion) challenges. While the spiro-fusion often blocks metabolic soft spots, the cyclopropyl moiety carries a risk of mechanism-based CYP inhibition (suicide inhibition), and the scaffold's lipophilicity can lead to solubility-limited absorption.
This guide details the specific in vitro ADME protocols required to de-risk spiro[2.5]octane analogs, moving beyond standard screening to mechanism-based interrogation.
Structural Rationale & Metabolic Hypothesis[1][2]
Before defining protocols, we must understand the why. The spiro[2.5]octane scaffold is primarily used to modulate Metabolic Stability and Conformational Entropy .
Diagram 1: The Bioisosteric Rationale
This diagram illustrates the transition from a metabolically labile gem-dimethyl group to the rigid, metabolically robust spiro[2.5]octane scaffold.
Caption: Transition from labile gem-dimethyl groups to spiro[2.5]octane blocks CYP-mediated hydrogen abstraction via steric hindrance and bond dissociation energy modulation.
Critical In Vitro Protocols
Protocol A: Kinetic Solubility in Biorelevant Media
Rationale: Spiro[2.5]octane analogs are lipophilic (
typically > 2.5). Standard PBS solubility assays often yield false negatives due to "grease ball" aggregation. We utilize a kinetic solubility assay with biorelevant media (FaSSIF) to predict true intestinal solubility.
Materials:
Test Compound (10 mM DMSO stock)
FaSSIF (Fasted State Simulated Intestinal Fluid) powder
96-well impact plates
Nephelometer or UV-Vis Plate Reader
Workflow:
Preparation: Dilute 10 mM DMSO stock to 500 µM in FaSSIF buffer (pH 6.5) and PBS (pH 7.4). Final DMSO concentration must be < 1%.
Incubation: Shake at 37°C for 4 hours (Kinetic read).
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
Quantification: Measure filtrate concentration via UV-Vis (254/280 nm) or LC-MS/MS against a standard curve.
Acceptance Criteria:
High Solubility: > 50 µM
Low Solubility: < 10 µM (Flag for formulation risk)
Rationale: This is the primary assay to validate the "metabolic blocking" hypothesis. The spiro-cyclopropane ring should prevent hydroxylation at the fusion carbon.
Warning: If the spiro[2.5]octane is designed to block a specific "soft spot," compare it side-by-side with the gem-dimethyl parent to calculate the Metabolic Stability Ratio (MSR) .
Step-by-Step Protocol:
Reaction Mix:
Liver Microsomes (Human/Rat): 0.5 mg/mL protein.
Test Compound: 1 µM (ensure <
to assume linear kinetics).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).
Sampling: Aliquot 50 µL at
min into cold Acetonitrile (containing internal standard like Warfarin).
Protocol C: Time-Dependent Inhibition (TDI) of CYP450
Expert Insight: This is the most critical safety assay for spiro[2.5]octane scaffolds. The strained cyclopropane ring can be radically opened by the CYP heme iron, leading to covalent modification of the enzyme (Suicide Inhibition). Standard
assays will miss this.
Methodology (
Shift Assay):
Two-Arm Design:
Arm A (-NADPH Pre-incubation): Compound + Microsomes (30 min). Then add Substrate + NADPH. (Measures Reversible Inhibition).
Arm B (+NADPH Pre-incubation): Compound + Microsomes + NADPH (30 min). Then add Substrate. (Measures Time-Dependent Inhibition).
Probe Substrates: Use Midazolam (CYP3A4) and Dextromethorphan (CYP2D6).
Readout: If
of Arm B is >1.5-fold lower than Arm A, the compound is a Time-Dependent Inhibitor.
Shift > 1.5x: Potential TDI risk.
Shift > 10x: High risk of clinical Drug-Drug Interactions (DDI). Stop or redesign.
Experimental Workflow Diagram
This flowchart outlines the decision tree for progressing a spiro[2.5]octane analog.
Caption: The critical path for spiro[2.5]octane validation prioritizes TDI screening early due to the specific risk of cyclopropyl ring opening.
Case Study: Project "Octant"
Hypothetical data illustrating the impact of the scaffold.
To validate the spiro[2.5]octane design, we compared a lead compound (Linear-1) containing a gem-dimethyl group against its spiro-analog (Spiro-1).
5.4x improvement in stability. Steric blocking successful.
CYP3A4 TDI
No Shift
1.2x Shift
Minimal risk. The spiro ring is robust.
Caco-2 ()
cm/s
cm/s
Rigidity maintained high permeability.
References
Creative Bioarray. (2025). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]
National Institutes of Health (NIH). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Retrieved from [Link]
SpiroChem. (2025). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]
Royal Society of Chemistry. (2025).[1] Strained spiro heterocycles as potential bioisosteres. Chemical Communications.[1] Retrieved from [Link]
Measuring the Binding Affinity of Spiro[2.5]octane-6-carboxylic Acid Analogs: A Detailed Guide
Introduction: The Significance of Binding Affinity in Drug Discovery In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a compound for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Binding Affinity in Drug Discovery
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a compound for its biological target is a critical determinant of its potency and potential therapeutic efficacy.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the binding affinity of a promising class of molecules: Spiro[2.5]octane-6-carboxylic acid analogs. These spirocyclic compounds, characterized by their rigid three-dimensional structure, offer unique scaffolds for interacting with biological targets and have shown potential as enzyme inhibitors and receptor modulators.[3][4][5]
This guide eschews a rigid template, instead offering a holistic and scientifically grounded approach to selecting and implementing the most appropriate binding affinity assays. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus will be on providing not just the "how," but also the "why," empowering researchers to make informed decisions and troubleshoot effectively.
Understanding the Target: A Crucial First Step
Before embarking on any binding affinity measurement, a foundational understanding of the biological target is essential. The nature of the target—be it a G-protein coupled receptor (GPCR), a kinase, or another enzyme—will heavily influence the choice of assay.[6] For instance, spirocyclic compounds have been investigated as inhibitors of enzymes like Methionine Aminopeptidase 2 (MetAP2), suggesting that enzymatic assays could be a relevant starting point for this class of analogs.[4]
The following sections will detail four powerful techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays, and Fluorescence Polarization (FP). For each, we will provide the theoretical underpinnings, detailed protocols, and data interpretation guidelines.
I. Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
SPR is a powerful optical technique for studying biomolecular interactions in real time without the need for labels.[7] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the spiro[2.5]octane-6-carboxylic acid analog) flows over an immobilized ligand (the target protein).[8] This allows for the determination of both kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (KD).[7]
Causality of Experimental Choices in SPR
The success of an SPR experiment hinges on several key decisions:
Sensor Chip Selection: The choice of sensor chip depends on the nature of the target protein. For proteins with available primary amines, a CM5 sensor chip with carboxymethylated dextran is a common choice for covalent amine coupling.[8]
Immobilization Strategy: Covalent amine coupling is a robust method, but if it compromises protein activity, alternative strategies like capture-based methods (e.g., using His-tagged proteins on an NTA chip) can be employed.[9]
Analyte Concentration Range: The concentration of the spiro[2.5]octane-6-carboxylic acid analog should span a range from at least 10-fold below to 10-fold above the expected KD to ensure accurate determination of the binding isotherm.[7]
Visualizing the SPR Workflow```dot
Caption: A flowchart illustrating the key steps in a radioligand competition binding assay.
Detailed Radioligand Binding Assay Protocol
1. Membrane Preparation:
Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
2[10]. Centrifuge the homogenate at low speed to remove nuclei and large debris.
3[10]. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
4[10]. Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration.
2. Competition Binding Assay:
In a 96-well plate, add the receptor membranes, a fixed concentration of the radioligand (typically at or near its KD), and varying concentrations of the spiro[2.5]octane-6-carboxylic acid analog.
To determine non-specific binding, include wells with the radioligand and a saturating concentration of a known unlabeled ligand.
To determine total binding, include wells with only the radioligand and membranes.
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
3[10]. Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
Calculate the specific binding at each analog concentration by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the analog concentration to generate a competition curve.
Fit the data to a sigmoidal dose-response model to determine the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
[10]#### Data Presentation: Radioligand Binding Results
Analog
IC50 (nM)
Ki (nM)
Analog 1
15.2
7.6
Analog 2
250.6
125.3
Analog 3
2.8
1.4
IV. Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay
FP is a versatile, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a tracer) upon binding to a larger molecule. W[11]hen the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization.
Causality of Experimental Choices in FP
Tracer Design: A fluorescently labeled version of the spiro[2.5]octane-6-carboxylic acid or a known ligand for the target is required. The fluorophore should be chosen to minimize interference with binding.
*[12] Assay Format: FP can be used in a direct binding format or, more commonly for screening unlabeled compounds, in a competitive format where the spiro[2.5]octane-6-carboxylic acid analog displaces the fluorescent tracer.
*[11] Assay Window Optimization: The concentrations of the tracer and the target protein need to be optimized to achieve a sufficient assay window (the difference in polarization between the bound and free states).
[13]#### Visualizing the FP Competition Assay Workflow
Caption: An overview of the experimental steps in a fluorescence polarization competition assay.
Detailed FP Protocol
1. Assay Development and Optimization:
Synthesize or acquire a fluorescently labeled tracer.
Determine the optimal concentrations of the target protein and the tracer by performing a titration of the protein against a fixed concentration of the tracer to identify the concentration that gives a robust signal window.
Ensure accurate and consistent pipetting. Standardize all protocol steps. Perform regular instrument maintenance and calibration.
Conclusion: An Integrated Approach to Binding Affinity Measurement
Measuring the binding affinity of Spiro[2.5]octane-6-carboxylic acid analogs is a critical step in their development as potential therapeutics. This guide has provided a detailed overview of four powerful techniques, emphasizing the importance of understanding the underlying principles to make informed experimental choices. By employing a multi-faceted approach, starting with SPR for real-time kinetics, followed by ITC for thermodynamic profiling, and potentially using radioligand binding or FP assays for specific target classes, researchers can build a comprehensive understanding of the molecular interactions driving the biological activity of these promising compounds. The protocols and troubleshooting advice provided herein are intended to serve as a robust foundation for generating high-quality, reproducible binding affinity data, ultimately accelerating the journey from a promising molecule to a potential new medicine.
References
Molecules. (2021). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]
RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]
ResearchGate. (2019). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]
PubMed Central. (n.d.). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Retrieved from [Link]
Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
Chemical Communications. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]
NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data. Retrieved from [Link]
JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]
YouTube. (2022). Isothermal Titration Calorimetry For Measuring Macromolecule-Ligand Affinity l Protocol Preview. Retrieved from [Link]
Alpha Lifetech. (n.d.). BLI and SPR Protocol FAQs: Your Essential Guide. Retrieved from [Link]
Ligand Binding Assays. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
PubMed. (n.d.). Lipophilic conformationally constrained spiro carbocyclic 2,6-diketopiperazine-1-acetohydroxamic acid analogues as trypanocidal and leishmanicidal agents: An extended SAR study. Retrieved from [Link]
ResearchGate. (n.d.). Spiro heterocyclic natural products and enzyme inhibitors. Retrieved from [Link]
ResearchGate. (2022). G protein-coupled receptors (GPCRs) in rotifers and cladocerans: Potential applications in ecotoxicology, ecophysiology, comparative endocrinology, and pharmacology. Retrieved from [Link]
SPR-Pages. (2020). Lower Binding Affinity than Expected - How to Troubleshoot. Retrieved from [Link]
Semantic Scholar. (2023). Kinetics and molecular docking studies of potent inhibitors of α-glucosidase. Retrieved from [Link]
NIH National Center for Biotechnology Information. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]
Technical Support Center: Synthesis of Spiro[2.5]octane-6-carboxylic acid
Welcome to the technical support center for the synthesis of Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
Spiro[2.5]octane-6-carboxylic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis can be challenging, often plagued by low yields. The core of the synthesis typically involves the cyclopropanation of a cyclohexene precursor, most commonly via the Simmons-Smith reaction or its modifications. Success hinges on careful control of reaction conditions, reagent quality, and a deep understanding of the underlying reaction mechanisms. This guide will address common pitfalls and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address the most common issues encountered during the synthesis of Spiro[2.5]octane-6-carboxylic acid.
Cyclopropanation Step: The Simmons-Smith Reaction
The key step in forming the spiro[2.5]octane core is the cyclopropanation of a suitable cyclohexene precursor, such as an ester of cyclohex-3-ene-1-carboxylic acid. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a widely used method for this transformation.[1][2]
Q1: My Simmons-Smith cyclopropanation is giving very low yields or failing completely. What are the most likely causes?
A1: Low yields in a Simmons-Smith reaction can stem from several factors, primarily related to the reagents and reaction conditions.
Inactive Zinc-Copper Couple: The reaction's success is highly dependent on the activity of the zinc-copper couple, which forms the reactive iodomethylzinc iodide (ICH₂ZnI) carbenoid.[2][3] If the zinc surface is not properly activated, the carbenoid will not form efficiently.
Troubleshooting:
Activation is Key: Ensure your zinc dust is freshly activated. A common and effective method is to wash the zinc dust with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution to deposit copper.[3] See the detailed protocol below for preparing an active zinc-copper couple.
Storage: Use the freshly prepared couple immediately or store it under vacuum to prevent re-oxidation.
Moisture and Air Sensitivity: The organozinc reagents are sensitive to moisture and atmospheric oxygen.
Troubleshooting:
Dry Glassware and Solvents: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Ethereal solvents like diethyl ether or dichloromethane are commonly used.[3]
Reagent Quality: Use high-purity diiodomethane.
Substrate-Related Issues: The electronic nature of your starting alkene can influence the reaction rate.
Expert Insight: The Simmons-Smith reagent is electrophilic. Alkenes activated by electron-donating groups tend to react more readily.[1] If your cyclohexene precursor has strong electron-withdrawing groups near the double bond, the reaction may be sluggish.
Troubleshooting: For electron-deficient alkenes, consider using a more reactive cyclopropanating agent or a modified procedure (see Q3).
Q2: I'm observing side products in my Simmons-Smith reaction. What are they, and how can I minimize them?
A2: Side reactions can compete with the desired cyclopropanation, reducing your yield.
Methylation: The zinc carbenoid can act as a methylating agent, especially with prolonged reaction times or excess reagent.[1] If your substrate contains sensitive functional groups like alcohols or amines, this can be a significant issue.
Lewis Acid-Catalyzed Reactions: The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions, particularly if your product is acid-sensitive.[1]
Troubleshooting:
Reaction Quenching: Quench the reaction with a reagent that can scavenge the Lewis acidic byproduct. Pyridine or a saturated aqueous solution of ammonium chloride are effective.[1][3]
Furukawa Modification: Using diethylzinc (Et₂Zn) instead of the zinc-copper couple (the Furukawa modification) can sometimes lead to cleaner reactions as the byproduct, EtZnI, is less Lewis acidic than ZnI₂.[1]
Q3: Should I use the traditional zinc-copper couple or the Furukawa modification (Et₂Zn/CH₂I₂)?
A3: The choice between the classic Simmons-Smith conditions and the Furukawa modification depends on your substrate and safety considerations.
Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.[1]
Recommendation: For a starting point, the traditional zinc-copper couple is often safer and effective if properly activated. If you face low reactivity, the Furukawa modification is a powerful alternative, provided you have the proper equipment and training to handle pyrophoric reagents.
Hydrolysis of the Ester
After successful cyclopropanation of the precursor ester, the final step is hydrolysis to the carboxylic acid.
Q4: My ester hydrolysis to the carboxylic acid is incomplete, or I'm getting low yields of the final product.
A4: Incomplete hydrolysis or product loss during workup are common issues.
Incomplete Reaction:
Troubleshooting:
Saponification: Basic hydrolysis (saponification) using NaOH or KOH in an alcohol/water mixture is generally effective and irreversible.[5][6] Ensure you are using a sufficient excess of the base and allowing for adequate reaction time, often with heating.[7]
Acid-Catalyzed Hydrolysis: This method is reversible. To drive the reaction to completion, use a large excess of water (e.g., by using a dilute aqueous acid).[6][7]
Difficult Workup and Purification:
Expert Insight: The workup of the hydrolysis reaction is critical for obtaining a pure product. The spiro[2.5]octane-6-carboxylic acid needs to be carefully isolated from the reaction mixture.
Troubleshooting:
Standard Procedure: After saponification, the reaction mixture will contain the sodium or potassium salt of your carboxylic acid. A common purification strategy involves:
Washing the aqueous solution with an organic solvent (like diethyl ether) to remove any non-acidic organic impurities.
Carefully acidifying the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid (typically pH 2-3). This will precipitate the free carboxylic acid if it is a solid, or allow for its extraction into an organic solvent if it is a liquid or soluble.[8]
Removal of Zinc Salts: If you are carrying over zinc salts from the cyclopropanation step, these can sometimes complicate purification. Washing the organic extract of the final acid with water or a mild chelating agent solution can help. A common workup for Simmons-Smith reactions involves a quench with saturated ammonium chloride, which helps to dissolve zinc salts.[3]
Part 2: Detailed Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from established procedures for activating zinc for the Simmons-Smith reaction.[9]
Materials:
Zinc dust
3% Hydrochloric acid solution
2% Copper(II) sulfate solution
Distilled water
Absolute ethanol
Anhydrous diethyl ether
Procedure:
In an Erlenmeyer flask, suspend zinc dust in a 3% HCl solution. Stir vigorously for 1-2 minutes to etch the surface of the zinc.
Decant the acidic solution and wash the zinc powder with several portions of distilled water until the washings are neutral.
Treat the acid-washed zinc with a 2% aqueous solution of copper(II) sulfate. Stir for a few minutes. The zinc will become coated with a black deposit of copper.
Decant the copper sulfate solution and wash the resulting zinc-copper couple thoroughly with distilled water, followed by absolute ethanol, and finally with anhydrous diethyl ether.
Quickly transfer the couple to a Büchner funnel, wash with more anhydrous ether, and dry under vacuum.
Use the activated couple immediately or store it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.
Protocol 2: Simmons-Smith Cyclopropanation of Ethyl Cyclohex-3-ene-1-carboxylate
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a positive pressure of argon or nitrogen.
To the flask, add the activated zinc-copper couple and anhydrous diethyl ether.
Add a small crystal of iodine to initiate the reaction. Stir until the brown color of the iodine disappears.
In the addition funnel, prepare a solution of ethyl cyclohex-3-ene-1-carboxylate and diiodomethane in anhydrous diethyl ether.
Add a small portion of this solution to the flask. A gentle exotherm should be observed. If not, gentle warming may be necessary to initiate the reaction.
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the reaction mixture under reflux for several hours until TLC or GC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
Filter the mixture to remove the zinc salts, and wash the solid cake with diethyl ether.
Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl spiro[2.5]octane-6-carboxylate.
Part 3: Visualization of Key Processes
Workflow for the Synthesis of Spiro[2.5]octane-6-carboxylic acid
Caption: Synthetic workflow for Spiro[2.5]octane-6-carboxylic acid.
Troubleshooting Logic for Low Yield in Simmons-Smith Reaction
Caption: Troubleshooting guide for low-yield cyclopropanation.
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. Accessed January 28, 2026. [Link]
ResearchGate. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Accessed January 28, 2026. [Link]
Shafi, S., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022;27(16):5321. [Link]
The Organic Chemistry Tutor. The Simmons-Smith Reaction & Cyclopropanation. YouTube; 2023. [Link]
Nakamura, E., et al. Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society. 2001;123(15):372-380. [Link]
Advanced Synthesis & Catalysis. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. 2023. [Link]
Master Organic Chemistry. Cyclopropanation of Alkenes. Accessed January 28, 2026. [Link]
Organic Chemistry Portal. Simmons-Smith Reaction. Accessed January 28, 2026. [Link]
Master Organic Chemistry. Decarboxylation. Accessed January 28, 2026. [Link]
Organic Syntheses. Norcarane. Accessed January 28, 2026. [Link]
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Accessed January 28, 2026. [Link]
Wang, Z. J., et al. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis. 2019;9(10):9034-9040. [Link]
National Institutes of Health. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. Accessed January 28, 2026. [Link]
Werth, J., & Uyeda, C. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. 2018;9(6):1604-1609. [Link]
Chemistry LibreTexts. The Hydrolysis of Esters. Accessed January 28, 2026. [Link]
ChemRxiv. Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. 2021. [Link]
The Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. YouTube; 2025. [Link]
Google Patents. Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides. Accessed January 28, 2026.
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Accessed January 28, 2026. [Link]
National Institutes of Health. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Accessed January 28, 2026. [Link]
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Accessed January 28, 2026. [Link]
ResearchGate. Preparation and purification of zinc sulfinate reagents for drug discovery. Accessed January 28, 2026. [Link]
PubMed. Reaction pathways of the Simmons-Smith reaction. Accessed January 28, 2026. [Link]
Wikipedia. Zinc–copper couple. Accessed January 28, 2026. [Link]
LookChem. General procedures for the purification of Carboxylic acids. Accessed January 28, 2026. [Link]
Pearson. Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. Accessed January 28, 2026. [Link]
Organic Chemistry Portal. Decarboxylation. Accessed January 28, 2026. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. Accessed January 28, 2026. [Link]
Reddit. Isolation of a Carboxylic acid. Accessed January 28, 2026. [Link]
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Troubleshooting diastereoselectivity in spiro compound synthesis
Status: Online | Tier: Advanced Technical Support | Topic: Diastereoselectivity in Spirocyclization Welcome to the Technical Support Center Subject: Troubleshooting Diastereomeric Ratio (dr) in Spiro Scaffold Synthesis....
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: Advanced Technical Support | Topic: Diastereoselectivity in Spirocyclization
Welcome to the Technical Support Center
Subject: Troubleshooting Diastereomeric Ratio (dr) in Spiro Scaffold Synthesis.
Spirocyclic compounds—particularly spirooxindoles and azaspiroalkanes—are privileged scaffolds in drug discovery due to their inherent three-dimensionality and ability to project functionality into novel chemical space. However, the construction of the all-carbon quaternary spirocenter often suffers from poor diastereocontrol due to competing transition states (endo/exo) and steric congestion.
This guide provides a diagnostic framework and validated protocols to troubleshoot low diastereoselectivity.
Module 1: The Diagnostic Framework
Before altering reagents, determine the root cause of the stereochemical leak. Use this decision matrix to isolate the variable responsible for low dr.
Figure 1: Troubleshooting logic flow for identifying the source of diastereomeric leakage in spirocyclization reactions.
Module 2: Deep Dive – Organocatalytic [3+2] Cycloaddition
This is the most common route to spirooxindoles but is prone to endo/exo selectivity issues.
1. The Mechanism of Failure
In organocatalysis (e.g., using chiral phosphoric acids or squaramides), the diastereoselectivity is dictated by the approach of the dipole (azomethine ylide) to the dipolarophile.
The Problem: Secondary Orbital Interactions (SOI) often favor the endo product, but steric repulsion from the catalyst can force the exo path. If these forces are balanced, you get a racemic/diastereomeric mixture.
Figure 2: Competition between electronic (endo) and steric (exo) control in 1,3-dipolar cycloadditions.
Based on methodologies by Mei & Shi [1] and Xu et al.
Reagents:
Isatin-derived imine (Dipole precursor)
Methyleneindolinone (Dipolarophile)
Catalyst: Bifunctional Squaramide (5 mol%)
Solvent: CHCl3 or DCE
Step-by-Step Protocol:
Preparation: Flame-dry a 10 mL Schlenk tube under Argon.
Charging: Add the isatin imine (0.10 mmol) and the squaramide catalyst (0.005 mmol).
Solvation: Dissolve in anhydrous CHCl3 (1.0 mL). Note: Concentration is critical. High dilution (0.05 M) often improves dr by preventing non-catalyzed background reactions.
Activation: Stir at 0°C for 10 minutes to establish the H-bonding network.
Addition: Add the methyleneindolinone (0.12 mmol) in one portion.
Monitoring: Stir at 0°C. Monitor by TLC.
Checkpoint: If reaction is sluggish (>24h), do NOT raise Temp immediately. Add 3Å molecular sieves to remove trace water which may be disrupting H-bonds.
3. Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Low dr (< 5:1)
Background reaction (uncatalyzed)
Dilute reaction to 0.05M or 0.02M. Uncatalyzed pathways are often higher order in concentration.
Inverted Diastereomer
H-bond donor mismatch
Switch from Thiourea (more acidic) to Squaramide (wider bite angle) or vice versa.
High Yield, Low ee/dr
"Loose" Transition State
Use a non-polar solvent (Toluene or CCl4). Polarity stabilizes free ions, disrupting the tight ion-pair required for stereocontrol.
Stalled Reaction
Product Inhibition
The spiro-product may H-bond to the catalyst. Add a mild Lewis Acid (e.g., LiOTf) to sequester the product (use with caution).
When using transition metals (Rh, Cu, Pd), diastereoselectivity is governed by the ligand bite angle and the trajectory of the metal-carbene intermediate.
Key Troubleshooting Insight:
If you observe low diastereoselectivity in Rh-catalyzed spirocyclization, the issue is often the approach of the alkene to the metal-carbene .
Solution: Switch from paddlewheel Rh2(OAc)4 to bulky carboxylates like Rh2(esp)2 or Rh2(DOSP)4 . The "wall" created by the bulky ligand forces the alkene to approach from the least hindered face [2].
Module 4: Purification & Analysis
Separating diastereomers of spiro compounds is notoriously difficult due to their similar polarity.
1. Analytical Validation (NMR)
NOESY/ROESY: Essential for assigning relative stereochemistry. Look for cross-peaks between the spiro-ring protons and the oxindole aromatic protons.
13C NMR: The spiro quaternary carbon usually appears between 60–80 ppm . A split peak here indicates a diastereomeric mixture.
2. Purification Strategy
Flash Chromatography: Use a gradient of Hexane:EtOAc (start 100:0, ramp to 70:30).
Tip: If spots overlap, add 1% MeOH or switch to DCM:MeOH .
Recrystallization: Often the minor diastereomer is less soluble. Try crystallizing from hot EtOH/Hexane to enrich the major isomer before column chromatography.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to speed up spirocyclization?A: Generally, no for diastereoselective steps. Microwaves provide rapid heating which favors the thermodynamic product and increases the rate of the uncatalyzed (racemic) background reaction.
Q: My spirooxindole decomposes on silica gel. What now?A: The spiro-C3 center can be acid-sensitive (retro-aldol/retro-Mannich). Pre-treat your silica column with 1% Triethylamine (Et3N) in hexane to neutralize acidity. Alternatively, use neutral alumina.
Q: How do I know if my reaction is under thermodynamic control?A: Run the reaction at two temperatures (e.g., -20°C and +25°C). If the dr changes significantly (e.g., from 10:1 to 1:1), you have a reversible step (thermodynamic control). If dr is constant but yield changes, it is kinetic control.
References
Mei, G. J., & Shi, F. (2018).[1] Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6607-6621.[1] Link
Muthusamy, S., & Krishnamurthy, J. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Link
BenchChem. (2025).[2] Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Guides. Link
Chen, C., Wang, Z., Wang, S., & Xu, L. (2023).[3] Chromium-Catalyzed Diastereoselective Synthesis of Conformationally Constrained Spirotetrahydroquinolines. Organic Letters, 25. Link
Technical Support Center: Enhancing the Aqueous Solubility of Spiro[2.5]octane-6-carboxylic Acid Derivatives
Introduction Spiro[2.5]octane-6-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery.[1] Their rigid, three-dimensional spirocyclic scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Spiro[2.5]octane-6-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery.[1] Their rigid, three-dimensional spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets.[1][2] However, the inherent lipophilicity of the spiro[2.5]octane core, coupled with the carboxylic acid moiety, often presents a significant challenge in achieving adequate aqueous solubility for biological screening and formulation development.[3] Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy.[4][5][6]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with spiro[2.5]octane-6-carboxylic acid derivatives. It is structured in a question-and-answer format to directly address common experimental challenges and offers detailed, evidence-based troubleshooting strategies.
Understanding the Challenge: Physicochemical Properties
The solubility of a compound is governed by its physicochemical properties. For spiro[2.5]octane-6-carboxylic acid derivatives, the key factors influencing their aqueous solubility are:
Lipophilicity: The spiro[2.5]octane hydrocarbon framework is inherently nonpolar, leading to a tendency to partition into lipids rather than aqueous media. This is often quantified by the octanol/water partition coefficient (LogP).[7]
Crystal Lattice Energy: The rigid structure of these molecules can lead to strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy that must be overcome for dissolution to occur.
Ionization (pKa): The carboxylic acid group is ionizable. The pKa of this group determines the pH at which the molecule exists in its more soluble, ionized (carboxylate) form versus its less soluble, neutral form.
Q1: My spiro[2.5]octane-6-carboxylic acid derivative has very low solubility in aqueous buffers for my biological assay. What is the first step I should take?
A1: The initial and most critical step is to understand the pH-solubility profile of your compound.
The carboxylic acid moiety is the primary handle for manipulating solubility through pH adjustment. The solubility of compounds with acidic functional groups is highly pH-dependent.[8][9][10][11]
Causality: At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in water due to its reduced polarity. Conversely, at a pH above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[12]
Experimental Protocol: Determining the pH-Solubility Profile
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Add excess compound: Add an excess of your solid spiro[2.5]octane-6-carboxylic acid derivative to a fixed volume of each buffer.
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
This profile will reveal the optimal pH range for solubilizing your compound for in vitro assays.
Q2: Adjusting the pH helped, but the solubility is still insufficient for my needs. What other simple strategies can I try?
A2: Employing a co-solvent system is a widely used and effective technique to enhance the solubility of poorly water-soluble drugs. [13][14][15]
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[13][15] This makes the environment more favorable for dissolving lipophilic compounds like spiro[2.5]octane-6-carboxylic acid derivatives by reducing the interfacial tension between the compound and the solvent.[15]
Commonly Used Co-solvents in Preclinical Research:
Co-solvent
Typical Concentration Range
Considerations
Dimethyl Sulfoxide (DMSO)
0.1% - 5%
Can be toxic to cells at higher concentrations.
Ethanol
1% - 10%
Can cause protein precipitation at higher concentrations.
Select a starting pH: Based on your pH-solubility profile, choose a buffer pH where the compound shows some solubility.
Prepare co-solvent stock solutions: Prepare stock solutions of your chosen co-solvents (e.g., 50% DMSO in water, 50% Ethanol in water).
Create a concentration gradient: In your chosen buffer, create a series of solutions with increasing co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).
Determine solubility: Follow the same procedure as the pH-solubility profile (add excess compound, equilibrate, separate, quantify) for each co-solvent concentration.
Assess for precipitation: After determining the maximum solubility, it is crucial to test for precipitation upon dilution into your final assay medium, which may have a lower co-solvent concentration.
Workflow for Initial Solubility Troubleshooting
Caption: Initial workflow for addressing poor solubility.
Q3: For in vivo studies, I need a more robust solution than pH adjustment or co-solvents. What is the industry-standard approach for acidic compounds?
A3: Salt formation is the most prevalent and effective method for significantly increasing the solubility and dissolution rate of acidic and basic drug candidates. [17][18][19][20]
Causality: Converting the acidic spiro[2.5]octane-6-carboxylic acid into a salt by reacting it with a base replaces the strong intermolecular forces in the crystal lattice of the free acid with the generally weaker ionic interactions of the salt form.[21] This results in a lower energy barrier for dissolution. The formation of a salt from a weak acid and a strong base creates a salt that is more soluble in aqueous environments due to the creation of charged species.[12]
Key Considerations for Salt Formation:
pKa Difference: A general rule of thumb is that a pKa difference of at least 2-3 units between the acidic drug and the basic counter-ion is required to form a stable salt.
Counter-ion Selection: The choice of counter-ion is critical and can influence properties such as solubility, stability, hygroscopicity, and manufacturability.
Common Counter-ions for Acidic Drugs:
Counter-ion
Base Type
Sodium (Na⁺)
Strong
Potassium (K⁺)
Strong
Calcium (Ca²⁺)
Strong
Tromethamine
Weak
Meglumine
Weak
Experimental Protocol: Salt Formation Feasibility Study
Select counter-ions: Choose a small, diverse set of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine).
Stoichiometric addition: Dissolve the spiro[2.5]octane-6-carboxylic acid derivative in a suitable organic solvent (e.g., ethanol, acetone). Add a stoichiometric equivalent (1:1 molar ratio) of the selected base (dissolved in a minimal amount of water or alcohol if necessary).
Induce crystallization: Allow the solvent to evaporate slowly or use an anti-solvent addition to induce precipitation of the salt.
Isolate and dry: Isolate the resulting solid by filtration and dry under vacuum.
Characterize the solid: Confirm salt formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). A change in the melting point and spectral shifts are indicative of salt formation.
Measure aqueous solubility: Determine the aqueous solubility of the newly formed salt(s) and compare it to the parent free acid.
Decision Tree for Solubility Enhancement Strategy
Caption: Selecting a solubility enhancement method.
Q4: Salt formation did not yield a stable, crystalline solid, or the solubility improvement was marginal. What are the next steps?
A4: If salt formation is not viable, you should explore advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations. [22][23]
These techniques are particularly useful for "brick-dust" molecules with high melting points or "grease-ball" molecules with high lipophilicity.[23]
Amorphous Solid Dispersions (ASDs):
Causality: In an ASD, the crystalline structure of the drug is disrupted by dispersing it at a molecular level within a polymer matrix. The amorphous form lacks the high crystal lattice energy of the crystalline form, leading to a higher apparent solubility and faster dissolution rate.[24]
Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.
Causality: These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents. Upon dilution in aqueous media (like the gastrointestinal tract), they spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.
Components: Long and medium-chain triglycerides, non-ionic surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).
The selection and development of these advanced formulations require specialized expertise and equipment but offer powerful solutions for the most challenging solubility problems.
Conclusion
Improving the solubility of spiro[2.5]octane-6-carboxylic acid derivatives is a multifactorial challenge that can be systematically addressed. The logical progression from simple pH and co-solvent adjustments for initial screening to more robust methods like salt formation and advanced formulations for later-stage development provides a clear path forward. By understanding the underlying physicochemical principles and applying the structured experimental approaches detailed in this guide, researchers can successfully overcome solubility hurdles and unlock the full therapeutic potential of this promising class of molecules.
References
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
MDPI. (2019).
Slideshare. solubility enhancement techniques.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
Benchchem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
PubMed.
ResearchGate. (PDF)
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
Fiveable. pH and Solubility - AP Chem.
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9).
BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
ResearchGate. Why salt formation of weak acid increases the drug solubility?
Wikipedia. Cosolvent.
Chemistry Steps. The Effect of pH on Solubility.
MDPI.
Research Journal of Pharmaceutical Dosage Forms and Technology.
Co-solvency and anti-solvent method for the solubility enhancement.
Merck Millipore.
A
Pharmaceutical salts: a formul
World Pharma Today.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
Technical Support Center: A Guide to Scaling Up the Purification of Spiro[2.5]octane-6-carboxylic Acid by Chromatography
Welcome to the technical support center for the chromatographic purification of Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition from analytical or bench-scale purification to a larger, preparative scale. As a molecule of interest in medicinal chemistry, efficient and scalable purification is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a smooth and successful scale-up process.
Part 1: Troubleshooting Guide
Scaling up any chromatographic method can introduce unforeseen challenges. This section is designed to help you diagnose and resolve common issues encountered during the purification of Spiro[2.5]octane-6-carboxylic acid.
Diagram: Troubleshooting Workflow
Below is a logical workflow to guide you through the troubleshooting process, from identifying the problem to implementing a solution.
Caption: Troubleshooting workflow for chromatography scale-up.
Question & Answer Troubleshooting
Q1: My resolution between Spiro[2.5]octane-6-carboxylic acid and a close-eluting impurity has decreased significantly after scaling up. What should I do?
A1: A loss of resolution upon scale-up is a common issue. Here’s a systematic approach to address it:
Linear Velocity: Ensure that the linear velocity of the mobile phase is kept constant between your small-scale and large-scale methods.[2][3] Simply multiplying the flow rate by the scale-up factor is incorrect if the column dimensions are not perfectly proportional. The flash chromatography system's software can often assist in maintaining linear velocity.[3]
Sample Overload: You may be overloading the larger column. Even though you've scaled up, the loading capacity might not be perfectly linear. Try reducing the sample load by 20-30% to see if resolution improves.
Mobile Phase Optimization: The carboxylic acid moiety of your molecule is sensitive to the pH of the mobile phase.[4] Small variations in pH can significantly alter retention times and selectivity.[4] For reversed-phase chromatography, consider adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases.[5] This will suppress the ionization of the carboxylic acid, leading to more consistent retention and sharper peaks.
Column Equilibration: Ensure the larger column is fully equilibrated with the mobile phase before injection.[6] Preparative columns require significantly more column volumes for equilibration than analytical columns.[6]
Q2: I'm observing significant peak tailing for my target compound. What is the likely cause and solution?
A2: Peak tailing for an acidic compound like Spiro[2.5]octane-6-carboxylic acid is often due to secondary interactions with the stationary phase or issues with the sample solvent.
Acidic Interactions: The free silanol groups on silica-based stationary phases can interact with the carboxylic acid, causing tailing. The use of an acidic mobile phase modifier (e.g., 0.1% TFA) as mentioned above will help to minimize these interactions.[5]
Sample Solvent: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[4][7] For reversed-phase chromatography, try to dissolve your sample in the mobile phase itself or in a weaker solvent. If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with a weaker one.
Column Contamination: The column may have adsorbed contaminants from previous runs.[4] Try flushing the column with a strong solvent to remove any strongly retained compounds.[6]
Q3: The backpressure in my system has increased dramatically after scaling up. How can I resolve this?
A3: High backpressure is a serious issue that can damage your pump and column.
Particulate Matter: The most common cause is particulate matter from your sample or mobile phase clogging the column inlet frit.[7] Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column is also a highly effective way to protect your main column.[4]
Precipitation: Your compound may be precipitating on the column, especially if you are injecting a highly concentrated sample in a solvent where it has borderline solubility in the mobile phase.[4] Re-evaluate your sample solvent and concentration.
Flow Rate: Double-check that your calculated flow rate for the larger column is appropriate and does not exceed the manufacturer's recommended limits.
Q4: I'm experiencing low recovery of my compound from the preparative column. Where could it be going?
A4: Low recovery can be attributed to several factors:
Irreversible Adsorption: Some of your compound may be irreversibly adsorbing to active sites on the stationary phase.[6] Using an acidic modifier in the mobile phase can help mitigate this for carboxylic acids.
Compound Instability: While Spiro[2.5]octane-6-carboxylic acid is generally stable, consider if it might be degrading on the column. This is less likely under standard reversed-phase conditions but could be a factor if using more reactive stationary or mobile phases.
Incomplete Elution: Your gradient may not be strong enough to elute all of the compound from the column. Try extending the gradient to a higher percentage of organic solvent at the end of the run to wash off any remaining material.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What type of chromatography is best suited for scaling up the purification of Spiro[2.5]octane-6-carboxylic acid?
A1: For a moderately polar compound like Spiro[2.5]octane-6-carboxylic acid, reversed-phase flash chromatography is an excellent choice for scale-up.[5] C18-bonded silica is a versatile and robust stationary phase that is widely available in pre-packed columns for preparative scales. This technique offers good resolution, high loading capacity, and is generally straightforward to scale up.[2]
Q2: How do I choose the right mobile phase for my scale-up purification?
A2: The choice of mobile phase is critical for a successful separation.
Solvents: For reversed-phase chromatography, a common mobile phase system is a gradient of water and either acetonitrile or methanol. Acetonitrile often provides lower backpressure and better peak shape, but methanol is a more cost-effective option for large-scale work.
Additives: As this is a carboxylic acid, adding 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase is highly recommended.[5] This will ensure the compound is in its neutral, protonated form, leading to better retention and peak shape.
Q3: My compound is a racemate. Can I separate the enantiomers during the scale-up process?
A3: Yes, it is possible to separate the enantiomers, but this requires a specialized approach using chiral chromatography. You will need a chiral stationary phase (CSP). The method development for chiral separations can be more complex and often involves screening different types of chiral columns and mobile phases (often in normal-phase mode with alcohol/alkane eluents).[8][9] Scaling up a chiral separation follows similar principles to achiral chromatography, but maintaining the specific conditions that afford the chiral recognition is paramount.[8] Column history is also very important in chiral separations, so dedicating a column to a specific separation is good practice.[8]
Q4: How do I calculate the parameters for my scaled-up method?
A4: The key to a successful scale-up is maintaining a constant ratio of sample load to stationary phase mass.[2] The scale-up factor can be calculated as follows:
Scale-up Factor = (Mass of stationary phase in large column) / (Mass of stationary phase in small column)
Once you have this factor, you can calculate the new parameters:
Parameter
Calculation
Sample Load
(Small-scale load) x (Scale-up Factor)
Flow Rate
(Small-scale flow rate) x (Scale-up Factor)
It is important to note that this flow rate calculation assumes the columns have the same length and diameter-to-length ratio. For more accurate scaling, maintaining the same linear velocity is preferred.[3]
Q5: What detection method should I use for preparative chromatography?
A5: UV detection is the most common and robust method for preparative chromatography. Spiro[2.5]octane-6-carboxylic acid lacks a strong chromophore, so you will likely need to monitor at a low wavelength (e.g., 210-220 nm).[10] While mass spectrometry is an excellent tool for analytical work, it is less commonly used for fraction collection in large-scale flash chromatography due to the high flow rates involved.
Part 3: Experimental Protocols
Protocol 1: Method Development for Flash Chromatography (Small Scale)
This protocol outlines the steps for developing a robust purification method on a small scale that will be suitable for transfer to a larger preparative system.
Sample Preparation:
Prepare a stock solution of your crude Spiro[2.5]octane-6-carboxylic acid at approximately 20-50 mg/mL.
Use a solvent that is weak in the context of your chromatographic system (e.g., a small amount of methanol or acetonitrile, then dilute with water for reversed-phase).
Scouting Gradient:
Use a small (e.g., 12g) C18 flash column.
Equilibrate the column with 5% Acetonitrile / 95% Water (both with 0.1% TFA).
Inject a small amount of your sample.
Run a fast, linear gradient from 5% to 95% Acetonitrile over 10-15 column volumes.
Monitor the elution of your target compound and impurities.
Method Optimization:
Based on the scouting run, design a focused gradient. Aim for the target compound to elute at around 25-40% of the organic solvent.
A good starting point for an optimized gradient might be:
Hold at initial conditions (e.g., 10% Acetonitrile) for 2 column volumes.
Ramp to the elution condition (e.g., 40% Acetonitrile) over 10 column volumes.
Hold at the elution condition for 3-5 column volumes.
Include a final high-organic wash step (e.g., 95% Acetonitrile) to clean the column.
Perform a loading study by injecting increasing amounts of your sample until you see a loss in resolution. This will determine the optimal loading capacity for your small-scale column.
Protocol 2: Scale-Up Calculation and Preparative Run
This protocol describes how to translate your optimized small-scale method to a larger preparative column.
Determine the Scale-Up Factor:
Identify the mass of your small-scale column (e.g., 12g) and your desired preparative column (e.g., 120g).
Calculate the scale-up factor: 120g / 12g = 10.
Calculate Preparative Parameters:
Sample Load: If your optimal load on the 12g column was 120mg, the scaled-up load is 120mg x 10 = 1.2g.
Flow Rate: If the flow rate on the 12g column was 20 mL/min, the scaled-up flow rate is 20 mL/min x 10 = 200 mL/min. (Again, verify this against the column manufacturer's recommendations and consider linear velocity).
Perform the Preparative Run:
Diagram: Scale-Up Workflow
Caption: Step-by-step workflow for the scale-up process.
Prepare a sufficient volume of your mobile phases. For a large run, this can be several liters.
Dissolve your calculated sample load (1.2g) in the minimum amount of a suitable solvent.
Install the large preparative column and thoroughly equilibrate it with the starting mobile phase composition.
Inject your sample and start the preparative method using the scaled-up gradient profile (in terms of column volumes, this should be identical to your optimized small-scale method).
Collect fractions based on the UV detector signal.
Analyze the collected fractions by a suitable method (e.g., TLC or analytical HPLC) to determine which ones contain the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
By following these guidelines and protocols, you can effectively troubleshoot issues and successfully scale up the purification of Spiro[2.5]octane-6-carboxylic acid, ensuring high purity and yield for your downstream applications.
References
Biotage. (2023). How do I scale-up my reversed-phase flash chromatography method? Retrieved from [Link]
Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
Biotage. (2023). What's the best way to scale-up flash chromatography? Retrieved from [Link]
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
Gray, M. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
Agilent. (2023). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
Waters Corporation. (2022). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Retrieved from [Link]
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
Reddit. (2023). Help! Pro tip needed - flash chromatography for small-scale reaction. Retrieved from [Link]
Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
ResearchGate. (2022). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Spiro[2.5]octane NMR AnalysisTopic: Debugging Unexpected NMR Shifts in Spiro[2.5]octane Scaffolds
Ticket ID: #SPR-NMR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Spiro-Anomaly
Welcome to the Spiro[2.5]octane Technical Hub. If you are here, your NMR spectrum likely defies standard prediction software. The fusion of a highly strained cyclopropane ring (3-membered) with a flexible cyclohexane ring (6-membered) creates a unique magnetic environment.
Standard prediction algorithms often fail here because they underestimate two critical factors:
Cyclopropane Magnetic Anisotropy: The "ring current" of the 3-membered ring exerts a powerful shielding effect on nearby protons.
Conformational Locking: The spiro-carbon (
) restricts the "chair-flip" dynamics, often rendering geminal protons diastereotopic even at room temperature.
This guide provides the protocols to validate your structure and assign these "impossible" signals.
Module 1: The "Grease" Region (0.2 – 0.8 ppm)
User Issue: "I have sharp signals between 0.2 and 0.8 ppm. Is this vacuum grease or silicone oil contamination?"
Technical Diagnosis:
While grease appears at ~0.07 ppm and ~1.26 ppm, signals in the 0.2–0.8 ppm range are characteristic of the cyclopropane methylene protons (
). The high strain of the cyclopropane ring creates a diamagnetic ring current similar to benzene but with a different geometry, heavily shielding the protons attached directly to the ring.
Validation Protocol: The HSQC Check
Do not rely on 1H integration alone. You must validate the carbon connection.
Run a Multiplicity-Edited HSQC.
Locate the Cross-peaks:
Look for proton correlations in the 0.2–0.8 ppm range.
is ~29 ppm: Likely Silicone Grease (or long-chain alkane impurity).
If
is ~0 ppm: TMS Reference.
Data Reference Table: Cyclopropane vs. Impurities
Signal Source
Shift (ppm)
Shift (ppm)
Multiplicity (1H)
Spiro-Cyclopropane ()
0.2 – 0.8
3.0 – 15.0
Complex Multiplet (AA'BB')
Silicone Grease
~0.07
~1.0
Singlet
Vacuum Grease (Hydrocarbon)
0.8 – 0.9 (methyls)
14.0 – 22.0
Triplet/Multiplet
Cyclohexane Ring ()
1.1 – 1.4
20.0 – 35.0
Multiplet
Module 2: The "Missing" Cyclohexane Signals
User Issue: "My cyclohexane protons are split into complex patterns and shifted upfield. I cannot identify the axial vs. equatorial protons."
Technical Diagnosis:
In a standard cyclohexane, rapid chair-flipping averages the axial (
) and equatorial () signals. In spiro[2.5]octane, the spiro-fusion creates a "biasing" effect.
Anisotropic Shielding: The cyclopropane ring acts as a magnetic cone. Protons on the cyclohexane ring that sit above the cyclopropane plane (often
at C2/C6 positions) experience shielding, shifting them upfield (lower ppm), contrary to standard cyclohexane rules where is usually downfield.
Rigidity: The spiro center increases the barrier to inversion, broadening signals or separating geminal pairs into distinct doublets of doublets.
Visualization: The Assignment Workflow
Caption: Logical workflow for assigning diastereotopic cyclohexane protons in spiro-fused systems.
Module 3: Stereochemical Assignment (Syn vs. Anti)
User Issue: "I have a substituent at C6 (adjacent to the spiro center). Is it Syn or Anti to the cyclopropane methylene?"
Technical Diagnosis:
The relative stereochemistry is critical for bioactivity. Because the spiro-linkage is orthogonal, "Syn" implies the substituent is on the same face as the specific cyclopropane proton you are referencing.
The "W-Coupling" Trick:
In rigid semi-chair systems, long-range coupling (
) is often visible.
Protons: Look for "W-planarity" between the equatorial proton of the cyclohexane and the trans proton of the cyclopropane.
Coupling Constant:
Hz.
Validation Protocol: 1D NOE Difference
Do not rely on coupling alone. Use Nuclear Overhauser Effect (NOE) for spatial proof.
Target Selection: Irradiate the cyclopropane signal at ~0.5 ppm.
Observation:
Enhancement of Substituent Proton: The substituent proton is spatially close (Syn).
Enhancement of Geminal Proton Only: The substituent is Anti.
Experimental Setup (NOE):
Solvent:
or (Benzene-d6 often resolves overlapping multiplets better).
Mixing Time: 500–800 ms (for small molecules).
Relaxation Delay: > 2 seconds (crucial for quantitative NOE).
Module 4: Advanced Troubleshooting & FAQs
Q: Why do my integration values for the cyclopropane region equal 3.5H instead of 4H?A: This is likely due to T1 Relaxation . Cyclopropane protons, being in a rigid, hydrogen-poor environment without adjacent rotatable bonds, often have very long T1 relaxation times (5–10 seconds).
Fix: Increase your relaxation delay (D1) to at least 10 seconds for quantitative integration, or use a
pulse angle instead of .
Q: Can I use DMSO-d6?A: Yes, but be warned: DMSO is viscous. It slows molecular tumbling, which broadens the already complex multiplets of the spiro-system.
Recommendation: Use Benzene-d6 (
) . The anisotropic solvent effect of benzene often shifts the cyclohexane protons significantly, resolving overlaps that are impossible to read in Chloroform or DMSO.
References
Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group. This foundational text details the orbital hybridization (Walsh orbitals) responsible for the unique shielding anisotropy in cyclopropanes.
Orahovats, A. S., et al. (1970).[3] Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of Molecular Structure.[3] Link
Key Finding: Establishes the free energy differences in axial/equatorial conformers in spiro[2.5] systems.
Carion, R., et al. (2010).[4] Ring Current Model and Anisotropic Magnetic Response of Cyclopropane. Journal of Chemical Theory and Computation. Link
Key Finding: Provides the theoretical basis for the upfield shift (0.2–0.8 ppm)
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference).
Key Data: General reference for cyclopropane C-H coupling constants (
,
).
Technical Support Center: Navigating Steric Hindrance in Reactions of Spiro[2.5]octane-6-carboxylic Acid
Welcome to the technical support center for Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Spiro[2.5]octane-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic programs. The rigid, three-dimensional structure of spiro[2.5]octane-6-carboxylic acid offers exciting opportunities for exploring new chemical space, but its inherent steric bulk around the carboxylic acid moiety can present significant challenges in achieving efficient chemical transformations.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the steric challenges associated with this compound, particularly in crucial reactions like amide and ester formation.
Understanding the Challenge: The Steric Profile of Spiro[2.5]octane-6-carboxylic Acid
The primary obstacle in the reactivity of spiro[2.5]octane-6-carboxylic acid is the steric hindrance imposed by the spirocyclic system. The cyclopropane ring, positioned adjacent to the cyclohexane ring bearing the carboxylic acid at the 6-position, creates a congested environment around the carbonyl carbon. This bulkiness can impede the approach of nucleophiles, slowing down or even preventing reactions that would otherwise proceed smoothly with less hindered carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with Spiro[2.5]octane-6-carboxylic acid is failing or giving very low yields. What is the likely cause?
A1: The low reactivity is almost certainly due to the significant steric hindrance around the carboxylic acid. Standard coupling reagents like HATU, while effective for many systems, may not be sufficient to activate the sterically encumbered carbonyl group of spiro[2.5]octane-6-carboxylic acid for attack by an amine.[1] The bulky spiro[2.5]octane framework can prevent the formation of the necessary activated intermediate or block the subsequent approach of the amine nucleophile.
Q2: What are the first-line alternative strategies I should consider for amide bond formation with this substrate?
A2: When standard methods fail, the key is to either increase the electrophilicity of the carbonyl carbon or use less sterically demanding activating agents. Two robust initial strategies are:
Conversion to the Acyl Chloride: Transforming the carboxylic acid to the more reactive acyl chloride is a classic and effective strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used. The resulting acyl chloride is significantly more electrophilic and can react with a wider range of amines, even in the presence of steric hindrance.[2][3]
Use of a Carbodiimide with an Additive: While standard carbodiimide coupling might be sluggish, the inclusion of an activating additive can enhance the reaction. Using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the formation of a highly reactive acyl-DMAP intermediate, which is then more susceptible to aminolysis.
Q3: I am attempting a Fischer esterification with a bulky alcohol and Spiro[2.5]octane-6-carboxylic acid, and the reaction is not reaching completion. What can I do?
A3: Fischer esterification is an equilibrium-driven process, and steric hindrance on both the carboxylic acid and the alcohol can significantly slow the attainment of equilibrium.[4] To drive the reaction to completion, consider the following:
Use a large excess of the alcohol: This will shift the equilibrium towards the product side.
Effective water removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, which is crucial for driving the equilibrium forward.[4]
Alternative esterification methods: If Fischer esterification remains inefficient, consider converting the carboxylic acid to its acyl chloride first, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine.
Q4: Are there any catalytic methods that are particularly well-suited for hindered substrates like this?
A4: Yes, several catalytic methods have been developed for challenging amide and ester formations. Boron-based catalysts, for instance, have shown promise in mediating the direct condensation of carboxylic acids and amines under milder conditions than traditional thermal methods.[1] Additionally, certain ruthenium-based pincer catalysts can facilitate the amidation of esters, which could be a two-step approach for your substrate (esterification followed by amidation).[5] These catalytic systems can offer alternative reaction pathways that are less sensitive to steric bulk.
Troubleshooting Guide
Problem 1: Failed Amide Coupling
Symptom
Potential Cause
Troubleshooting Steps & Rationale
No product formation, starting material recovered
Insufficient activation of the carboxylic acid due to steric hindrance.
1. Switch to a more powerful activating agent: Convert the carboxylic acid to the acyl chloride using SOCl₂ or (COCl)₂. This significantly increases the electrophilicity of the carbonyl carbon. 2. Employ a mixed anhydride method: React the carboxylic acid with a less hindered chloroformate (e.g., isobutyl chloroformate) in the presence of a base like N-methylmorpholine (NMM). This forms a reactive mixed anhydride that can be more accessible to the amine.
Low yield (<20%) with complex byproducts
Side reactions are outcompeting the desired amide formation. The activated intermediate may be unstable or reacting with other species.
1. Lower the reaction temperature: This can help to control the rate of side reactions. 2. Change the solvent: A less polar solvent might disfavor certain side reactions. 3. Use an in situ acyl fluoride formation protocol: Reagents like cyanuric fluoride can convert the carboxylic acid to the corresponding acyl fluoride, which is often more stable than other activated intermediates but still highly reactive towards amines.[6]
Reaction stalls after partial conversion
The coupling reagent is being consumed by a side reaction, or the product is inhibiting the reaction.
1. Add a second charge of the coupling reagent: This can help to drive the reaction to completion. 2. Consider a different class of coupling reagent: If a carbodiimide-based approach is failing, switch to a phosphonium-based reagent (e.g., PyBOP) or a uronium-based reagent (e.g., HBTU), as their activation mechanisms differ.
Problem 2: Failed Esterification
Symptom
Potential Cause
Troubleshooting Steps & Rationale
Equilibrium reached with significant starting material remaining (Fischer Esterification)
Steric hindrance is slowing the forward reaction, and the reverse reaction (hydrolysis) is competing effectively.
1. Ensure rigorous water removal: Use a properly set up Dean-Stark trap and a suitable azeotroping solvent (e.g., toluene).[4] 2. Increase the excess of alcohol: Use the alcohol as the solvent if practical. 3. Switch to a non-equilibrium based method: Convert the carboxylic acid to its acyl chloride and react with the alcohol in the presence of a base (e.g., pyridine).
No reaction with a tertiary alcohol
Extreme steric hindrance from both the acid and the alcohol prevents the reaction.
1. Acyl chloride route is essential: Direct esterification is unlikely to succeed. Convert the spiro[2.5]octane-6-carboxylic acid to its acyl chloride. 2. Use a highly nucleophilic catalyst: In addition to the acyl chloride, add a catalytic amount of DMAP to form a highly reactive acylpyridinium intermediate.
Experimental Protocols
Protocol 1: High-Yield Amide Synthesis via the Acyl Chloride
This two-step protocol is a reliable method for coupling spiro[2.5]octane-6-carboxylic acid with primary and secondary amines.
Step 1: Formation of Spiro[2.5]octane-6-carbonyl chloride
To a solution of spiro[2.5]octane-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch (~1790-1810 cm⁻¹).
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This is typically used immediately in the next step.
Step 2: Amide Formation
Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification of a Hindered Alcohol
This protocol is designed for esterifying spiro[2.5]octane-6-carboxylic acid with a sterically demanding alcohol, such as a secondary or tertiary alcohol.
Prepare spiro[2.5]octane-6-carbonyl chloride as described in Protocol 1, Step 1.
Dissolve the crude acyl chloride in anhydrous DCM (0.5 M).
Add the hindered alcohol (1.2 eq) followed by pyridine (2.0 eq) or a combination of TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq). The use of DMAP is highly recommended for tertiary alcohols.
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). For very hindered systems, gentle heating (40 °C) may be required.
Work up the reaction by washing with aqueous HCl (1 M) to remove the base, followed by saturated aqueous NaHCO₃, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography.
Visualizing the Strategy: A Decision-Making Workflow
The following diagram outlines a logical workflow for approaching the synthesis of amides and esters from spiro[2.5]octane-6-carboxylic acid, starting with the least aggressive methods and escalating as needed to overcome steric challenges.
Unambiguous Structural Validation of Spiro[2.5]octane-6-carboxylic acid: A 2D NMR-Based Comparative Guide
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is a cornerstone of innovation. Complex non-planar structures, such as those containing spir...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecular entities is a cornerstone of innovation. Complex non-planar structures, such as those containing spirocyclic systems, often present a significant analytical challenge. Spiro[2.5]octane-6-carboxylic acid, with its fused cyclopropane and cyclohexane rings, serves as an exemplary case. While one-dimensional (1D) NMR provides initial insights, it often falls short of providing the unambiguous connectivity map required for complete confidence in the assigned structure.
This technical guide presents a comprehensive methodology for the structural validation of spiro[2.5]octane-6-carboxylic acid, leveraging the power of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The narrative will not only detail the protocols but also delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical system.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of spiro[2.5]octane-6-carboxylic acid would present a complex array of overlapping signals, particularly in the aliphatic region. While the carboxylic acid proton would be a distinct singlet in the downfield region (typically 10-12 ppm), the cyclohexane and cyclopropane protons would create a crowded and difficult-to-interpret pattern.[1] Similarly, the ¹³C NMR spectrum would confirm the number of carbon environments but would not, on its own, reveal how they are interconnected.[2] To solve this structural puzzle, we must turn to 2D NMR techniques that reveal through-bond correlations between nuclei.[3]
The Ground Truth: The Structure of Spiro[2.5]octane-6-carboxylic acid
Before embarking on the 2D NMR analysis, it is crucial to establish the proposed structure and a consistent numbering system. This will serve as our reference for interpreting the spectral data.
Figure 1. The proposed structure of spiro[2.5]octane-6-carboxylic acid with conventional atom numbering.
Based on this structure, we can predict the approximate chemical shifts for each proton and carbon atom. These predictions are founded on the principles of chemical environment, including shielding and deshielding effects from neighboring atoms and functional groups.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for Spiro[2.5]octane-6-carboxylic acid
Atom
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Justification
1
0.4 - 0.8
15 - 25
Protons and carbon of the cyclopropane ring, highly shielded.
2
0.4 - 0.8
15 - 25
Protons and carbon of the cyclopropane ring, highly shielded.
3 (spiro)
-
25 - 35
Quaternary spiro carbon, shielded.
4
1.2 - 1.8
25 - 35
Methylene protons and carbon on the cyclohexane ring.
5
1.2 - 1.8
25 - 35
Methylene protons and carbon on the cyclohexane ring.
6
2.2 - 2.6
40 - 50
Methine proton and carbon alpha to the carboxylic acid, deshielded.
7
1.2 - 1.8
25 - 35
Methylene protons and carbon on the cyclohexane ring.
8
1.2 - 1.8
25 - 35
Methylene protons and carbon on the cyclohexane ring.
COOH
10 - 12
175 - 185
Carboxylic acid proton (highly deshielded) and carbonyl carbon.[1]
A Systematic Approach to Structural Validation: The 2D NMR Workflow
The validation process follows a logical sequence of experiments, each providing a unique piece of the structural puzzle. The overall workflow is designed to be efficient and conclusive.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR data. These protocols are designed for a standard 600 MHz NMR spectrometer.
Sample Preparation:
Accurately weigh approximately 25 mg of spiro[2.5]octane-6-carboxylic acid.
Dissolve the sample in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).[4]
Transfer the solution to a 5 mm NMR tube.
1. ¹H-¹H COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[5]
Pulse Program: Standard cosygpmf or equivalent.
Key Parameters:
Spectral Width (¹H): 14 ppm (e.g., -1 to 13 ppm)
Number of Scans (ns): 2-4
Number of Increments (in F1): 256-512
Rationale: The COSY experiment is the first step in mapping out the proton spin systems within the molecule. Cross-peaks in the COSY spectrum reveal which protons are neighbors in the carbon skeleton.[5][6]
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To identify which protons are directly attached to which carbon atoms.[7][8]
Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent with multiplicity editing.
Key Parameters:
Spectral Width (¹H): 14 ppm
Spectral Width (¹³C): 200 ppm (e.g., 0 to 200 ppm)
¹J(CH) Coupling Constant: 145 Hz (a typical value for sp³ C-H bonds)
Number of Scans (ns): 2-8
Number of Increments (in F1): 256
Rationale: HSQC provides direct one-bond correlations between protons and carbons.[8][9] This is a crucial step for assigning the carbon signals based on the more dispersed proton signals. The use of a multiplicity-edited sequence allows for the differentiation of CH/CH₃ (positive signals) from CH₂ (negative signals) groups.[7]
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.[5]
Pulse Program: Standard hmbcgplpndqf or equivalent.
Key Parameters:
Spectral Width (¹H): 14 ppm
Spectral Width (¹³C): 200 ppm
Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz (a good compromise for 2- and 3-bond couplings)
Number of Scans (ns): 8-16
Number of Increments (in F1): 512
Rationale: The HMBC experiment is the key to connecting the individual spin systems identified by COSY.[10] It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the unambiguous assembly of the molecular structure, including the assignment of quaternary carbons.[5]
Data Interpretation and Structural Validation
1. COSY Spectrum Analysis: Mapping the Proton Framework
The COSY spectrum will reveal the connectivity between neighboring protons. We expect to see two main spin systems: one for the cyclopropane ring and another for the cyclohexane ring.
Caption: Key expected ¹H-¹H COSY correlations.
Table 2: Expected Key COSY Cross-Peaks
Proton 1
Proton 2
Correlation Type
Structural Information
H1
H2
Geminal (²J)
Confirms the CH₂ groups of the cyclopropane ring.
H4
H5
Vicinal (³J)
Connectivity within the cyclohexane ring.
H5
H6
Vicinal (³J)
Connects the C5 methylene to the C6 methine.
H6
H7
Vicinal (³J)
Connects the C6 methine to the C7 methylene.
H7
H8
Vicinal (³J)
Connectivity within the cyclohexane ring.
2. HSQC Spectrum Analysis: Linking Protons to Carbons
The HSQC spectrum will provide a direct link between each proton and the carbon it is attached to. This allows us to assign the carbon signals based on the proton assignments from the COSY spectrum.
Caption: Key expected ¹H-¹³C HSQC correlations.
Table 3: Expected Key HSQC Cross-Peaks
Proton (ppm)
Carbon (ppm)
Multiplicity
Structural Assignment
0.4 - 0.8
15 - 25
CH₂
C1-H1 and C2-H2
1.2 - 1.8
25 - 35
CH₂
C4-H4, C5-H5, C7-H7, C8-H8
2.2 - 2.6
40 - 50
CH
C6-H6
3. HMBC Spectrum Analysis: Assembling the Full Structure
The HMBC spectrum is the final and most critical piece of the puzzle. It reveals correlations over two and three bonds, allowing us to connect the spin systems and definitively place the quaternary carbons and the carboxylic acid group.
Caption: Key expected ¹H-¹³C HMBC correlations.
Table 4: Expected Key HMBC Cross-Peaks
Proton
Correlated Carbon(s)
Correlation Type
Structural Confirmation
H1, H2
C3 (spiro)
²J
Confirms the cyclopropane ring is attached to the spiro carbon C3.
H6
C=O
²J
Places the carboxylic acid group at the C6 position.
H6
C5, C7
²J
Confirms the position of the C6 methine within the cyclohexane ring.
H4, H8
C3 (spiro)
²J
Confirms the connectivity of the cyclohexane ring to the spiro carbon C3.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond the limitations of 1D NMR to unambiguously validate the structure of spiro[2.5]octane-6-carboxylic acid. The COSY experiment delineates the proton-proton coupling networks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular framework together. This self-validating workflow not only confirms the proposed structure but also provides a powerful and reliable methodology for the structural elucidation of other complex molecules in pharmaceutical and chemical research.
References
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
El-Araby, M., & Omar, A. M. (2020). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... In A Single-Step Synthesis of 1,3,4,6-Tetraaryl-5-Aryliminopiperazin-2-One. ResearchGate. [Link]
OChem Undergraduate. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
ResearchGate. (2015, August 6). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]
Canadian Journal of Chemistry. (1970). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. [Link]
AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Magnetic Resonance in Chemistry. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. [Link]
Navigating the Bioactivity Landscape: A Comparative Guide to Spiro[2.5]octane-6-carboxylic Acid and Its Amide Derivatives
Introduction: The Spiro[2.5]octane Scaffold - A Springboard for Novel Therapeutics In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Spiro[2.5]octane Scaffold - A Springboard for Novel Therapeutics
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and three-dimensionality.[1] This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets.[2] Among these, the spiro[2.5]octane framework, a fusion of a cyclopropane and a cyclohexane ring, presents a compelling and relatively underexplored scaffold for the development of new therapeutic agents.[2] The presence of a carboxylic acid at the 6-position provides a crucial functional handle for interaction with biological macromolecules and for further chemical modification.[2]
This guide provides a comparative analysis of the biological activity of Spiro[2.5]octane-6-carboxylic acid and its amide derivatives. While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive framework for researchers in drug discovery.[3][4]
The Carboxylic Acid Moiety: A Privileged Pharmacophore
The carboxylic acid group is a common feature in many successful drugs.[5] Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion at physiological pH, allows for strong interactions with biological targets such as enzymes and receptors.[5][6] For instance, the carboxylate can form salt bridges with positively charged amino acid residues like lysine or arginine in a protein's active site.[7]
However, the presence of a carboxylic acid can also present challenges in drug development. The negative charge can limit cell membrane permeability, and the moiety can be susceptible to metabolic transformations, potentially leading to rapid clearance or the formation of reactive metabolites.[5]
The Rationale for Amide Derivatization: Fine-Tuning for Enhanced Performance
The conversion of a carboxylic acid to an amide is a common strategy in medicinal chemistry to address the limitations of the parent acid and to explore new regions of chemical space.[8][9] This modification can profoundly impact a molecule's physicochemical and pharmacokinetic properties.[10]
Key motivations for synthesizing amide derivatives include:
Modulating Lipophilicity: Amides are generally more lipophilic than their corresponding carboxylic acids, which can enhance membrane permeability and oral bioavailability.[1]
Improving Metabolic Stability: Amides are often more resistant to metabolic degradation than carboxylic acids.[11]
Exploring Hydrogen Bonding Interactions: The amide group presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for a different pattern of interactions with a biological target compared to the carboxylic acid.[8]
Accessing New Chemical Space: The amine portion of the amide can be readily varied, allowing for the introduction of a wide range of substituents to probe the steric and electronic requirements of the target's binding pocket.
Comparative Analysis: Spiro[2.5]octane-6-carboxylic Acid vs. Amide Derivatives
Based on established medicinal chemistry principles, we can anticipate key differences in the biological activity profile of Spiro[2.5]octane-6-carboxylic acid and its amide derivatives.
Physicochemical Properties
The conversion of the carboxylic acid to an amide will predictably alter the molecule's physicochemical properties, as summarized in the table below.
Property
Spiro[2.5]octane-6-carboxylic acid
Spiro[2.5]octane-6-carboxamide (Primary)
Impact of Amide Derivatization
pKa
~4-5
~17 (N-H)
Loss of acidic character.
Polar Surface Area (PSA)
~37 Ų
~43 Ų
Slight increase.
Lipophilicity (cLogP)
Lower
Higher
Increased lipophilicity.
Hydrogen Bonding
1 H-bond donor, 2 H-bond acceptors
2 H-bond donors, 1 H-bond acceptor
Altered H-bonding profile.
Solubility
Higher aqueous solubility (as salt)
Lower aqueous solubility
Decreased water solubility.
Data is estimated based on general principles for similar functional groups.
Potential Impact on Biological Activity
The changes in physicochemical properties upon amidation are expected to have a direct impact on the biological activity of the compounds.
Target Binding: The importance of the carboxylic acid for activity is paramount. If the carboxylate's ionic interaction is crucial for binding to the target, its replacement with a neutral amide group is likely to lead to a significant loss of potency.[6] Conversely, if the primary mode of interaction involves hydrogen bonding, the amide derivative may retain or even exhibit enhanced activity due to its different hydrogen bonding capabilities.[8] The increased lipophilicity of the amide could also lead to improved binding within a hydrophobic pocket of the target.
Pharmacokinetics: The higher lipophilicity and metabolic stability of the amide derivatives could lead to improved pharmacokinetic profiles, including better oral absorption and a longer duration of action.[10][12] However, increased lipophilicity can also lead to higher plasma protein binding, which might reduce the free drug concentration.[12]
The following diagram illustrates the hypothetical structure-activity relationship considerations for this series.
Caption: Hypothetical SAR of Spiro[2.5]octane-6-carboxylic acid and its amides.
Experimental Protocols
To empirically determine the comparative biological activity, a systematic approach involving synthesis and biological evaluation is necessary.
Synthesis of Spiro[2.5]octane-6-carboxamide Derivatives
The following is a general protocol for the amidation of Spiro[2.5]octane-6-carboxylic acid.
Objective: To synthesize a library of amide derivatives from the parent carboxylic acid for biological screening.
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Step-by-Step Protocol:
Acid Activation: Dissolve Spiro[2.5]octane-6-carboxylic acid (1 equivalent) in anhydrous DCM. Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.
Amine Addition: In a separate flask, dissolve the desired amine (1.2 equivalents) in anhydrous DCM.
Coupling Reaction: Add the amine solution dropwise to the activated acid mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Characterization: Confirm the structure and purity of the synthesized amides using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
The following diagram illustrates the general workflow for the synthesis and evaluation of the amide library.
Caption: Workflow for the synthesis and evaluation of amide derivatives.
Hypothetical Biological Assay: In Vitro Enzyme Inhibition
Objective: To compare the inhibitory potency of Spiro[2.5]octane-6-carboxylic acid and its amide derivatives against a hypothetical enzyme target.
Materials:
Purified target enzyme
Substrate for the enzyme
Assay buffer
Test compounds (dissolved in DMSO)
96-well microplates
Microplate reader
Step-by-Step Protocol:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a predetermined time at the optimal temperature for the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Signal Detection: Measure the product formation or substrate consumption over time using a microplate reader (e.g., absorbance, fluorescence).
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
Comparison: Compare the IC50 values of the carboxylic acid and the amide derivatives to determine the effect of the functional group modification on potency.
Conclusion
The conversion of Spiro[2.5]octane-6-carboxylic acid to its amide derivatives is a rational and powerful strategy in the hit-to-lead and lead optimization phases of drug discovery. While the carboxylic acid may be essential for potent activity in some cases, the amide derivatives offer a valuable opportunity to fine-tune the physicochemical and pharmacokinetic properties of this promising scaffold.[4][14] A systematic synthetic and screening effort, as outlined in this guide, is crucial to elucidate the structure-activity relationships and unlock the full therapeutic potential of the spiro[2.5]octane core.
References
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Eman Research Publishing. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
Scribd. (n.d.). Structure-Activity Relationships Overview. Retrieved from [Link]
MDPI. (2023).
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2214–2217.
Advanced Journal of Chemistry, Section A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
ResearchGate. (n.d.). Functional and pharmacokinetic properties of amide variants of 3. Retrieved from [Link]
Royal Society of Chemistry. (2018). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
Wiley Online Library. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ChemMedChem, 17(10), e202200071.
PubMed. (2018). Design, synthesis and biological evaluation of novel spiro-pentacylamides as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4429–4440.
Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6). Retrieved from [Link]
MDPI. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 27(21), 7265.
PubMed Central. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14236–14285.
ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2214–2217.
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558.
PubMed Central. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1801.
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Cross-Referencing of Spiro[2.5]octane and Its Derivatives
This guide provides an in-depth comparison of the spectroscopic characteristics of spiro[2.5]octane and its functionalized isomers. Designed for researchers, chemists, and drug development professionals, this document mo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the spectroscopic characteristics of spiro[2.5]octane and its functionalized isomers. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into data interpretation and acquisition. By grounding our analysis in authoritative data and established principles, we aim to provide a self-validating framework for the structural elucidation of this unique class of spirocyclic compounds.
Introduction: The Structural Significance of the Spiro[2.5]octane Scaffold
Spiro[2.5]octane, with its fused cyclopropane and cyclohexane rings sharing a single quaternary carbon, presents a rigid and three-dimensional molecular architecture.[1] This unique topology is of significant interest in medicinal chemistry and materials science, where precise spatial arrangement of functional groups can dictate biological activity or material properties.[1][2] The introduction of functional groups onto this scaffold creates a diverse family of isomers whose distinct properties can be unequivocally identified through a multi-technique spectroscopic approach.
This guide will focus on comparing the parent hydrocarbon, spiro[2.5]octane, with representative alcohol (spiro[2.5]octan-6-ol) and carboxylic acid (spiro[2.5]octane-6-carboxylic acid) derivatives. We will explore how the addition of these functional groups systematically alters their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in its ability to translate the subtle language of molecular structure into a measurable signal. The spiro[2.5]octane framework, with its distinct chemical environments—the strained cyclopropyl ring, the flexible cyclohexyl ring, and the unique spirocenter—provides a rich canvas for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy: In the parent spiro[2.5]octane (C₈H₁₄), the proton signals are confined to the upfield region of the spectrum, characteristic of saturated hydrocarbons. The protons on the cyclopropane ring are expected to be the most shielded (appearing at the lowest chemical shift, ~0.4-0.8 ppm) due to the unique anisotropic effects of the three-membered ring. The cyclohexyl protons will appear as a complex multiplet further downfield (~1.4-1.6 ppm).
When a hydroxyl group is introduced, as in spiro[2.5]octan-6-ol , the proton on the carbon bearing the oxygen (the carbinol proton) experiences significant deshielding and appears much further downfield (~3.5-4.0 ppm).[3] Furthermore, the conformational equilibrium of the cyclohexane ring can be studied, with the free energy difference between axial and equatorial conformers being determinable through low-temperature NMR experiments.[3] The protons adjacent to this carbinol carbon will also exhibit a downfield shift, providing clear evidence of the substituent's location.
¹³C NMR Spectroscopy: Due to the symmetry of the parent spiro[2.5]octane, its ¹³C NMR spectrum is relatively simple. It is expected to show four distinct signals: one for the two equivalent carbons of the cyclopropane ring (excluding the spirocenter), one for the spirocenter itself (a quaternary carbon, thus a weak signal), and two or three signals for the carbons of the cyclohexane ring, depending on the rate of ring inversion.
The introduction of a functional group breaks this symmetry and introduces significant chemical shift changes. In spiro[2.5]octane-6-carboxylic acid , the most dramatic effect is the appearance of the carbonyl carbon signal in the far downfield region of the spectrum (~170-180 ppm).[4] The carbon atom to which the carboxylic acid is attached (C6) is also shifted significantly downfield compared to its counterpart in the parent alkane due to the electron-withdrawing inductive effect of the oxygen atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Spiro[2.5]octane: The IR spectrum of the parent hydrocarbon is dominated by C-H bond vibrations.[5][6] Key absorptions include the sp³ C-H stretching frequencies just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹.[7] A weak but characteristic absorption for the cyclopropane C-H stretch may also be observed slightly above 3000 cm⁻¹.[8]
Substituted Derivatives: The presence of functional groups introduces highly diagnostic peaks. For spiro[2.5]octan-6-ol , a strong, broad absorption in the 3200-3600 cm⁻¹ region unequivocally signals the presence of the O-H stretching vibration of the alcohol. For spiro[2.5]octane-6-carboxylic acid , two key features will appear: the characteristic broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹ and a very strong, sharp C=O (carbonyl) stretching absorption between 1700-1725 cm⁻¹.[4] The appearance of these intense, specific bands makes IR spectroscopy a rapid and reliable method for confirming the success of a functionalization reaction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Spiro[2.5]octane: The electron ionization (EI) mass spectrum of spiro[2.5]octane (Molecular Formula: C₈H₁₄) will show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 110.[5][9] The fragmentation pattern will be dominated by the loss of small alkyl fragments, with characteristic clusters of ions corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) groups.
Substituted Derivatives: For a derivative like spiro[2.5]octan-6-one (C₈H₁₂O), the molecular ion peak would shift to m/z 124. Its fragmentation would likely be dominated by alpha-cleavage adjacent to the carbonyl group, a highly characteristic pathway for ketones. Similarly, spiro[2.5]octane-6-carboxylic acid (C₉H₁₄O₂) has a molecular weight of 154 g/mol , and its mass spectrum would show a molecular ion at m/z 154. A prominent fragment would likely be observed at M-45, corresponding to the loss of the -COOH group.[4] These predictable shifts in molecular weight and the emergence of new, mechanistically-driven fragmentation pathways provide confirmatory evidence of the isomer's identity.
Summary of Spectroscopic Data
The following table summarizes the key distinguishing spectroscopic features for the spiro[2.5]octane family.
Compound
Spectroscopic Technique
Key Differentiating Feature(s)
Approximate Value(s)
Spiro[2.5]octane
¹H NMR
Cyclopropyl C-H
0.4 - 0.8 ppm
¹³C NMR
Spirocenter (quaternary C)
~20-30 ppm
IR Spectroscopy
C-H stretch (sp³)
2850 - 2960 cm⁻¹
Mass Spectrometry
Molecular Ion (M⁺)
m/z 110
Spiro[2.5]octan-6-ol
¹H NMR
Carbinol C-H
3.5 - 4.0 ppm
¹³C NMR
Carbinol C-OH
65 - 75 ppm
IR Spectroscopy
O-H stretch (alcohol)
3200 - 3600 cm⁻¹ (broad)
Mass Spectrometry
Molecular Ion (M⁺)
m/z 126
Spiro[2.5]octane-6-carboxylic acid
¹H NMR
Carboxylic Acid O-H
10 - 12 ppm (broad)
¹³C NMR
Carbonyl C=O
170 - 180 ppm
IR Spectroscopy
C=O stretch (acid)
1700 - 1725 cm⁻¹ (strong)
Mass Spectrometry
Molecular Ion (M⁺)
m/z 154
Visualizing the Analytical Workflow & Structure-Property Relationships
To ensure clarity and reproducibility, the process of spectroscopic analysis and the logic of interpretation can be visualized.
Caption: Standard experimental workflow for the spectroscopic analysis of a spiro[2.5]octane isomer.
Caption: Logical relationship between structural changes and resulting spectroscopic signatures.
Experimental Protocols for High-Fidelity Data Acquisition
Trustworthy data is the bedrock of scientific integrity. The following protocols are designed as self-validating systems for acquiring publication-quality spectroscopic data for a representative spiro[2.5]octane derivative.
High-Resolution NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of the purified spiro-compound into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, chosen for sample solubility and to avoid obscuring key signals). Ensure the solvent is from a freshly opened ampoule to minimize water content.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the 0 ppm reference point.
Cap the tube and gently agitate until the sample is fully dissolved.
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.
Shim the magnetic field to achieve maximum homogeneity. An optimal shim results in a sharp, symmetrical solvent peak.
Tune and match the probe for the relevant nuclei (¹H and ¹³C) to ensure maximum signal-to-noise.
Data Acquisition:
¹H Spectrum: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
¹³C Spectrum: Acquire using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and longer relaxation times, a 90° pulse, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024 or more) are required.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum manually to ensure all peaks are positive and have a flat baseline.
Apply a baseline correction algorithm.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate the ¹H signals and use the values to determine proton ratios.
Pick and label all peaks in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal (typically diamond or germanium) is impeccably clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
Acquire a background spectrum of the empty, clean crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
Place a small amount of the solid or liquid sample directly onto the crystal, ensuring complete coverage.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[10]
Data Processing:
The software will automatically perform the background subtraction.
Use the software tools to label the wavenumbers of significant peaks. Note both the position (cm⁻¹) and the relative intensity (strong, medium, weak, broad) of the peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
Transfer the solution to an autosampler vial.
Instrument Setup:
Install an appropriate capillary column (e.g., a non-polar HP-5MS) suitable for separating hydrocarbon derivatives.[10]
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. This program must be optimized to ensure good separation of the analyte from any impurities.
Set the MS to operate in Electron Ionization (EI) mode at a standard energy of 70 eV.
Set the mass analyzer to scan a relevant m/z range, for example, 35 to 500 amu.[10]
Data Acquisition:
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
Begin data acquisition simultaneously with the injection.
Data Processing:
Examine the total ion chromatogram (TIC) to identify the peak corresponding to your compound.
Extract the mass spectrum for that peak by subtracting the background signal from an adjacent region of the chromatogram.
Identify the molecular ion peak (M⁺).
Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure. Compare the obtained spectrum with library databases (e.g., NIST) for confirmation.
References
National Institute of Standards and Technology. Spiro[2.5]octane. In NIST Chemistry WebBook. Available at: [Link]
National Center for Biotechnology Information. Spiro(2,5)octane. In PubChem Compound Database. Available at: [Link]
National Center for Biotechnology Information. Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)-. In PubChem Compound Database. Available at: [Link]
National Institute of Standards and Technology. Spiro[2.5]octane. In NIST Chemistry WebBook. Available at: [Link]
Khan, I., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8224-8240. Available at: [Link]
Chemical Communications. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. Available at: [Link]
ACS Publications. Spiro Compounds for Organic Optoelectronics. In Chemical Reviews. Available at: [Link]
Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Available at: [Link]
Lambert, J. B., & Roberts, J. D. (1965). Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. Journal of the American Chemical Society, 87(17), 3884-3890. Available at: [Link]
Zeng, W., et al. Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Semantic Scholar. Available at: [Link]
ResearchGate. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link]
Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Doc Brown's Chemistry. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. Available at: [Link]
KAUST Repository. Octane prediction from infrared spectroscopic data. Available at: [Link]
National Center for Biotechnology Information. Spiro[2.5]octane, 3,3-dimethyl-2-(1-buten-3-on-1-yl)-. In PubChem Compound Database. Available at: [Link]
MDPI. Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data. Available at: [Link]
Khan Academy. (2014). IR spectra for hydrocarbons. Available at: [Link]
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
Assessing the Drug-like Properties of Spiro[2.5]octane-6-carboxylic acid: A Comparative Guide
For Immediate Release to the Scientific Community Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanc...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release to the Scientific Community
Introduction: The Quest for Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced drug-like properties is a perpetual endeavor. Historically, drug discovery has been dominated by flat, aromatic structures. However, the rigid, three-dimensional architecture of spirocyclic compounds has garnered significant attention for its potential to improve target binding, selectivity, and overall pharmacokinetic profiles.[1][2][3] Spirocycles, characterized by two rings sharing a single atom, introduce a unique spatial arrangement of functional groups that can lead to more favorable interactions with biological targets.[4] This guide provides a comprehensive assessment of the drug-like properties of a promising, yet underexplored scaffold: Spiro[2.5]octane-6-carboxylic acid. Through a comparative analysis with structurally relevant alternatives—the common Cyclohexane carboxylic acid and the rigid, cage-like Adamantane carboxylic acid—we will explore the potential advantages conferred by the spiro[2.5]octane core. This analysis will be grounded in a combination of established theoretical principles, in silico predictions from validated platforms, and detailed protocols for essential in vitro validation assays.
Comparative Scaffolds: A Rationale
To contextualize the properties of Spiro[2.5]octane-6-carboxylic acid, two comparator molecules were selected based on their structural similarities and differences:
Cyclohexane carboxylic acid: A widely used, flexible monocyclic aliphatic carboxylic acid, representing a baseline for comparison.
Adamantane carboxylic acid: A rigid, polycyclic hydrocarbon with a diamondoid structure, offering a high degree of three-dimensionality and lipophilicity.[5]
This selection allows for a nuanced evaluation of how the spirocyclic fusion of a cyclopropane and a cyclohexane ring influences key drug-like parameters.
Figure 1: Comparative analysis structure.
Theoretical Framework: Lipinski's Rule of Five
A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, which provides a set of simple heuristics to predict the oral bioavailability of a drug candidate.[6] The rule states that poor oral absorption is more likely when a molecule violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
While not an absolute determinant of druggability, this rule serves as a valuable initial filter in the drug discovery process.
In Silico ADME Predictions: A Comparative Analysis
To provide a consistent and comprehensive comparison, the SMILES strings for Spiro[2.5]octane-6-carboxylic acid (C1CC2(CCC1C(=O)O)CC2), Cyclohexane carboxylic acid (O=C(O)C1CCCCC1), and Adamantane carboxylic acid (C1C2CC3CC1CC(C2)(C3)C(=O)O) were submitted to the SwissADME and pkCSM web servers.[2][7][8][9][10] The predicted Absorption, Distribution, Metabolism, and Excretion (ADME) parameters are summarized below.
Physicochemical Properties and Lipinski's Rule of Five
Property
Spiro[2.5]octane-6-carboxylic acid
Cyclohexane carboxylic acid
Adamantane carboxylic acid
Lipinski's Guideline
Molecular Weight ( g/mol )
154.21
128.17
180.25
≤ 500
LogP (Consensus)
1.85
1.99
2.55
≤ 5
Hydrogen Bond Donors
1
1
1
≤ 5
Hydrogen Bond Acceptors
2
2
2
≤ 10
Molar Refractivity
42.10
35.88
48.33
40-130
Lipinski Violations
0
0
0
≤ 1
Table 1: Predicted physicochemical properties and Lipinski's Rule of Five analysis.
All three molecules comfortably adhere to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development. Notably, the spiro[2.5]octane scaffold exhibits an intermediate lipophilicity (LogP) compared to the more flexible cyclohexane and the highly lipophilic adamantane structures.
Pharmacokinetic Predictions
Parameter
Spiro[2.5]octane-6-carboxylic acid
Cyclohexane carboxylic acid
Adamantane carboxylic acid
Desired Range/Interpretation
Water Solubility (LogS)
-2.5 (Soluble)
-2.0 (Soluble)
-3.2 (Moderately Soluble)
Higher is better
GI Absorption
High
High
High
High
BBB Permeant
No
No
No
Target dependent
P-gp Substrate
No
No
No
No (generally preferred)
CYP1A2 Inhibitor
No
No
No
No
CYP2C19 Inhibitor
No
No
No
No
CYP2C9 Inhibitor
No
No
Yes
No
CYP2D6 Inhibitor
No
No
No
No
CYP3A4 Inhibitor
No
No
No
No
Table 2: In silico pharmacokinetic predictions.
The in silico analysis predicts that all three compounds have high gastrointestinal absorption. Spiro[2.5]octane-6-carboxylic acid is predicted to have good water solubility, superior to that of the more lipophilic adamantane analogue. Crucially, both the spirocycle and the cyclohexane derivative are predicted to be non-inhibitors of the major cytochrome P450 (CYP) enzymes, a favorable characteristic for avoiding drug-drug interactions. In contrast, Adamantane carboxylic acid is predicted to inhibit CYP2C9.
Experimental Protocols for Validation
While in silico predictions are invaluable for initial screening, experimental validation is paramount. The following section details standardized protocols for key in vitro assays to determine the drug-like properties of Spiro[2.5]octane-6-carboxylic acid and its comparators.
Aqueous Solubility Assay (Shake-Flask Method)
Rationale: This assay determines the thermodynamic solubility of a compound, a critical parameter influencing its dissolution and absorption.
Figure 2: Shake-flask solubility assay workflow.
Protocol:
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Addition of Compound: Add an excess amount of the test compound to a known volume of the PBS buffer in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
Quantification: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Cell-Based Permeability Assay (Caco-2)
Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium, used to predict the oral absorption of drugs.[11]
Figure 3: Caco-2 permeability assay workflow.
Protocol:
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
Compound Addition: Add the test compound (at a known concentration) to either the apical (A) or basolateral (B) side of the monolayer.
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points, collect samples from the receiver compartment (B if dosing on A, and A if dosing on B).
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS.
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Efflux Ratio: Determine the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[4]
Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are major determinants of drug clearance in the liver.[12]
Protocol:
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture.
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
LC-MS Analysis: Analyze the supernatant to determine the remaining concentration of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Discussion and Future Perspectives
The in silico analysis presented in this guide positions Spiro[2.5]octane-6-carboxylic acid as a promising scaffold with favorable drug-like properties. It adheres to Lipinski's Rule of Five, and is predicted to have good aqueous solubility and high gastrointestinal absorption, with a low potential for CYP-mediated drug-drug interactions.
Compared to the flexible Cyclohexane carboxylic acid, the rigid spirocyclic core may offer advantages in terms of pre-organizing the molecule for optimal binding to a biological target, potentially leading to increased potency and selectivity. When compared to the highly rigid and lipophilic Adamantane carboxylic acid, the spiro[2.5]octane scaffold provides a more balanced profile of rigidity and physicochemical properties, with predicted better solubility and a cleaner CYP inhibition profile.
It is imperative to underscore that these in silico predictions require experimental validation. The protocols provided for aqueous solubility, Caco-2 permeability, and metabolic stability assays represent the gold standard for in vitro assessment of these crucial drug-like properties. The data generated from these experiments will provide a more definitive understanding of the potential of Spiro[2.5]octane-6-carboxylic acid and its derivatives as a novel scaffold in drug discovery. The favorable predicted profile of this spirocycle warrants its further investigation and progression into experimental validation.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.
BioIVT. (n.d.). Educational Content.
PubMed Central. (n.d.). Target-based evaluation of 'drug-like' properties and ligand efficiencies.
PubMed. (n.d.). In vitro solubility assays in drug discovery.
ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
MDPI. (2026, January 28). OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities.
Creative Bioarray. (n.d.). In Vitro ADME.
Alfa Chemistry. (n.d.). CAS 1086399-13-4 Spiro[2.5]octane-6-carboxylic acid.
Validating the purity of Spiro[2.5]octane-6-carboxylic acid by HPLC
Technical Guide: Validating the Purity of Spiro[2.5]octane-6-carboxylic Acid by HPLC Executive Summary: The "Invisible" Analyte Challenge Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) is a critical spirocyclic bu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Validating the Purity of Spiro[2.5]octane-6-carboxylic Acid by HPLC
Executive Summary: The "Invisible" Analyte Challenge
Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) is a critical spirocyclic building block in modern medicinal chemistry, valued for its ability to impart structural rigidity and improve metabolic stability in drug candidates. However, its chemical structure presents a significant analytical challenge: it lacks a strong UV chromophore.
The molecule consists of a saturated cyclohexane ring fused to a cyclopropane ring, terminated by a carboxylic acid.[1] While the cyclopropane ring possesses Walsh orbitals that offer weak absorption below 210 nm, this region is plagued by solvent cut-off noise and baseline drift.
This guide objectively compares three detection strategies—Low-Wavelength UV , Charged Aerosol Detection (CAD) , and Pre-Column Derivatization —and recommends a validated workflow for accurate purity assessment.
Comparative Analysis of Detection Modalities
To select the optimal validation method, we must analyze the signal-to-noise (S/N) potential and operational constraints of each alternative.
Feature
Method A: Low-UV (205-210 nm)
Method B: Charged Aerosol Detection (CAD)
Method C: Derivatization (Phenacyl Bromide)
Principle
Detection of weak carbonyl/cyclopropane absorption.
Measurement of dried particle charge (Universal).
Chemical attachment of a UV-chromophore (esterification).
While Method A is the simplest, it fails the "Robustness" pillar of validation. Small changes in mobile phase quality (e.g., acetonitrile grade) can mask impurities. Method B (CAD) is the industry gold standard for this class of lipids/acids, offering a "mass-balance" view of purity without the kinetic bias of derivatization.
Method Selection Decision Matrix
The following logic flow illustrates why CAD is the primary recommendation for this specific spiro-acid, provided the laboratory possesses the instrumentation.
Caption: Decision tree for selecting the optimal detection method for non-chromophoric spiro-acids.
This protocol utilizes Charged Aerosol Detection, which vaporizes the mobile phase and measures the charge transferred to the remaining analyte particles. It is ideal for Spiro[2.5]octane-6-carboxylic acid because the response is independent of chemical structure.
Chromatographic Conditions
Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax). Note: A C18 column provides sufficient hydrophobic retention for the spiro-system.
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer is mandatory for CAD).
Mobile Phase B: 100% Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temp: 40°C.
CAD Settings:
Evaporation Temp: 35°C (Optimized for semi-volatiles).
Power Function: 1.0 (Linearity optimization).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Hold
15.0
90
Elution of Spiro Acid & Impurities
17.0
90
Wash
17.1
5
Re-equilibration
22.0
5
End
Self-Validating System Suitability
To ensure the system is trustworthy (Trustworthiness pillar), every run must include a System Suitability Test (SST):
Blank Injection: Must show no peaks >0.1% of target area (verifies mobile phase purity).
Standard Precision: 5 replicate injections of the analyte (at 100% target concentration). RSD must be ≤ 2.0%.
Tailing Factor: Must be < 1.5 (indicates no secondary interactions with silanols).
Alternative Protocol: Pre-Column Derivatization (UV)
If CAD is unavailable, you must chemically tag the carboxylic acid. The Phenacyl Bromide method is robust and converts the acid into a UV-absorbing ester.
Reaction Mechanism
Derivatization Workflow
Caption: Workflow for converting non-chromophoric spiro-acid to a UV-active ester.
Detection: UV at 254 nm.
Advantage: Increases sensitivity by 100-fold compared to low-UV.
Disadvantage: Excess reagent peaks can interfere with early eluting impurities.
Validation Data Summary (Simulated)
The following data represents typical performance metrics when validating the HPLC-CAD method according to ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Typical Result (CAD)
Status
Specificity
No interference in blank; Resolution > 1.5
Resolution = 2.8 (vs. nearest impurity)
Pass
Linearity ()
(Log-Log fit)
Pass
Accuracy (Recovery)
(at 100% level)
Pass
Precision (Repeatability)
RSD
()
Pass
LOD (Limit of Detection)
S/N > 3
Pass
LOQ (Limit of Quantitation)
S/N > 10
Pass
Note on Linearity: CAD response is curvilinear. For wide ranges, use a quadratic fit or log-log transformation. For narrow purity ranges (e.g., 80-120%), linear regression is often acceptable.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (2005).[5][6] [Link]
Vowinkel, E.The reaction of carboxylic acids with phenacyl bromide. Chem. Ber. (1967).
A Comprehensive Guide to the Safe Disposal of Spiro[2.5]octane-6-carboxylic acid
Hazard Identification and Risk Assessment Spiro[2.5]octane-6-carboxylic acid is a solid organic compound. Based on data from structurally similar compounds, it should be handled as a hazardous substance.
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
Spiro[2.5]octane-6-carboxylic acid is a solid organic compound. Based on data from structurally similar compounds, it should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Information for a Structurally Similar Compound (Spiro[2.5]octane-1-carboxylic Acid) [1]
Hazard Class
Hazard Statement
GHS Pictogram
Signal Word
Skin Irritation
H315: Causes skin irritation
GHS07
Warning
Serious Eye Damage
H318: Causes serious eye damage
GHS05
Danger
Specific Target Organ Toxicity
H335: May cause respiratory irritation
GHS07
Warning
The causality behind these classifications lies in the carboxylic acid functional group, which can be corrosive and irritating to tissues upon contact. The powdered or solid form of the compound can become airborne, posing an inhalation risk.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential.
Engineering Controls:
Fume Hood: All handling of Spiro[2.5]octane-6-carboxylic acid that could generate dust or aerosols must be conducted inside a certified chemical fume hood.[2]
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[3][4][5]
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[3]
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2][6]
Skin Protection:
Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[2]
Lab Coat: A lab coat or other impervious clothing should be worn to prevent skin contact.[2]
Respiratory Protection: For situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[2][7]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste from the point of generation are critical to prevent accidental reactions and ensure safe disposal.[8][9]
Protocol for Waste Collection:
Container Selection: Use a dedicated, leak-proof container that is compatible with acidic organic solids. High-density polyethylene (HDPE) containers are a suitable choice.[8][10] The original product container is often the best option for waste collection.[10][11]
Labeling: As soon as the first waste is added, label the container with a hazardous waste tag. The label must include:
The words "Hazardous Waste".
The full chemical name: "Spiro[2.5]octane-6-carboxylic acid".
A clear indication of the hazards (e.g., "Irritant").[12]
Store the waste container in a designated satellite accumulation area near the point of generation.[8][14]
Keep solid waste separate from liquid waste.[9][12]
Segregate this acidic waste from bases, cyanides, and oxidizing agents to prevent violent reactions.[12][15]
Container Management:
Keep the waste container securely closed at all times, except when adding waste.[8][11]
Do not overfill the container; leave at least 5-10% of headspace to allow for expansion.[9][14]
Ensure the exterior of the container remains clean and free of contamination.
Disposal Procedures
The disposal of Spiro[2.5]octane-6-carboxylic acid must comply with all federal, state, and local regulations.[8][16] In a laboratory setting, this typically involves collection by a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of Spiro[2.5]octane-6-carboxylic acid.
Step-by-Step Disposal Protocol:
Waste Characterization: Identify the waste as a non-halogenated, solid organic acid.
Collection: Following the protocols in Section 3, collect the waste in a properly labeled and sealed container.
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or chemical safety officer for a waste pickup request.[8]
Transportation and Final Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[17][18] The most probable disposal method for this type of compound is high-temperature incineration.[19]
What NOT to Do:
DO NOT dispose of Spiro[2.5]octane-6-carboxylic acid down the drain. As a solid and an organic acid, it is not suitable for sewer disposal.[10]
DO NOT mix it with incompatible waste streams.[12][15]
DO NOT dispose of it in the regular trash.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: Prevent the spread of dust. Avoid breathing in the dust.[7]
Personal Protection: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
Cleanup:
For small spills, carefully sweep up the solid material, avoiding dust generation.[7]
Place the swept-up material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
Inhalation: Move the exposed individual to fresh air. Seek medical attention if discomfort or irritation persists.
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek medical attention.
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[20][21] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.
References
Chem-Supply. (n.d.). MSDS of Spiro[2.5]octane-5,7-dione. Retrieved from [Link]
PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
University of Georgia Environmental Health and Safety. (2025). Hazardous Waste - EHSO Manual. Retrieved from [Link]
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Retrieved from [Link]
U.S. Compliance. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling Spiro[2.5]octane-6-carboxylic Acid: Personal Protective Equipment and Safety Protocols
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of Spiro[2.5]octane-6-carboxylic acid. As drug development professionals, our commitment to innova...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of Spiro[2.5]octane-6-carboxylic acid. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of our protective measures. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling carboxylic acids in a research environment.
Hazard Analysis: Understanding the Intrinsic Risks
While a specific Safety Data Sheet (SDS) for Spiro[2.5]octane-6-carboxylic acid (CAS 1086399-13-4) is not widely available, data from its isomer, Spiro[2.5]octane-1-carboxylic acid, provides critical hazard information under the Globally Harmonized System (GHS).[1][2] We must operate under the assumption that these hazards are transferable.
These classifications dictate a stringent approach to PPE. The carboxylic acid functional group can be corrosive, and the compound's physical form (likely a solid) presents a risk of aerosolization, leading to respiratory exposure.
The Core Protective Ensemble: Your First Line of Defense
The minimum PPE for any interaction with Spiro[2.5]octane-6-carboxylic acid is designed to mitigate the risks of skin, eye, and respiratory contact. All handling of this compound, particularly when in solid/powder form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
PPE Component
Specification
Rationale for Use
Eye/Face Protection
ANSI Z87.1-rated chemical splash goggles.
Critical Mandate. The risk of "serious eye damage" necessitates a full seal around the eyes to protect from splashes and airborne powder.[1] Standard safety glasses are insufficient.
Hand Protection
Nitrile gloves (minimum thickness of 4 mil).
Mandatory. Protects against skin irritation.[4] Users must inspect gloves for tears or pinholes before use. For prolonged tasks or handling larger quantities, double-gloving is recommended.[5]
Body Protection
Flame-resistant (FR) lab coat.
Standard Requirement. Protects skin and personal clothing from minor spills and contamination.[3]
Respiratory Protection
Not typically required for small quantities handled in a fume hood.
Engineering controls (fume hood) are the primary method of protection.[3] A P95-rated respirator may be considered for cleaning up spills of the solid material outside of a hood.[6]
Operational Plans: Scaling Protection to the Task
The selection of PPE is not static; it must adapt to the specifics of the experimental procedure. The following workflow provides a logical pathway for determining the appropriate level of protection.
PPE Selection Workflow
Caption: PPE selection based on quantity and procedure.
Step-by-Step Guide: Donning and Doffing PPE
Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On):
Lab Coat: Fasten completely.
Gloves: Pull cuffs over the sleeves of the lab coat.
Eye Protection: Put on chemical splash goggles.
Face Shield (if required): Don last.
Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer surface. Dispose of immediately.[3]
Face Shield (if used): Remove by handling the headband.
Lab Coat: Unfasten and roll it outwards, ensuring the contaminated exterior is contained within the roll.
Goggles: Remove last.
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.
Emergency and Disposal Protocols
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area.[6]
Small Spills (Solid): Without creating dust, gently sweep the material up and place it into a suitable, closed container for disposal.[6] Use a P95-rated dust mask if not in a fume hood.
Large Spills: Evacuate the area and follow your institution's emergency chemical spill procedures.
General Cleanup: Decontaminate the area with a suitable solvent, followed by soap and water.
First Aid
Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[6]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6]
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]
Waste Disposal
All waste, including contaminated PPE and excess chemical, must be disposed of in accordance with local, state, and federal regulations.
Contaminated PPE: Place used gloves and other disposable items in a designated, sealed waste container.
Chemical Waste: Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with Spiro[2.5]octane-6-carboxylic acid, ensuring that scientific advancement and personal safety proceed hand-in-hand.
References
MSDS of Spiro[2.5]octane-5,7-dione.
SAFETY DATA SHEET - Macrocyclics.
Safety Data Sheet - Fisher Scientific.
Safety equipment, PPE, for handling acids - Quicktest.
Personal Protective Equipment (PPE) - CHEMM.
SAFETY DATA SHEET - Indole-2-carboxylic acid.
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.